molecular formula C5H9N3S B1439374 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine CAS No. 847155-17-3

2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine

カタログ番号: B1439374
CAS番号: 847155-17-3
分子量: 143.21 g/mol
InChIキー: NMSMMEJJXLUOFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine is a useful research compound. Its molecular formula is C5H9N3S and its molecular weight is 143.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-4-7-8-5(9-4)2-3-6/h2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSMMEJJXLUOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Optimizing the Privileged Scaffold: A Technical Guide to 2-Amino-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-1,3,4-thiadiazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a robust bioisostere for carboxylic acids and pyrimidines. Its unique mesoionic character allows for exceptional membrane permeability while maintaining specific binding affinity across diverse targets, including kinases (CDK1, ERK), carbonic anhydrases (CA), and bacterial cell wall enzymes. This guide provides a mechanistic deconstruction of the scaffold's Structure-Activity Relationship (SAR), validated synthetic protocols, and ADME considerations for drug discovery professionals.

The Pharmacophore: Electronic & Structural Logic

The 1,3,4-thiadiazole ring is not merely a linker; it is an electron-deficient aromatic system that actively participates in ligand-target binding.

Mesoionic Character & Bioisosterism

Unlike standard aromatic rings, the 1,3,4-thiadiazole exhibits mesoionic character .[1][2] It possesses distinct regions of positive and negative potential that facilitate non-covalent interactions (pi-stacking, dipole-dipole) while remaining overall neutral.

  • Sulfur Atom (S1): Increases lipophilicity (

    
    ) compared to oxadiazoles, enhancing membrane permeability. It also acts as a weak hydrogen bond acceptor.
    
  • Nitrogen Atoms (N3, N4): The N3 position typically serves as a key hydrogen bond acceptor in kinase hinge regions (mimicking the N7 of adenine in ATP).

  • Exocyclic Amine (N-2): Acts as a versatile "head" group, functioning as a hydrogen bond donor or a site for acylation to probe steric pockets.

Pharmacophore cluster_0 1,3,4-Thiadiazole Core cluster_1 Substituents Core Thiadiazole Ring (Electron Deficient) S1 S1: Lipophilicity (Membrane Permeability) Core->S1 N3 N3: H-Bond Acceptor (Kinase Hinge Binder) Core->N3 C5 C-5 Position (Lipophilic/Aryl Tail) Core->C5 Steric Control N2 N-2 Position (H-Bond Donor Head) Core->N2 Solubility/Interaction caption Figure 1: Pharmacophoric mapping of the 2-amino-1,3,4-thiadiazole scaffold.

Synthetic Accessibility: A Self-Validating Protocol

While POCl3-mediated cyclization is common, it is harsh and often leads to tarry byproducts. The Iodine-Mediated Oxidative Cyclization is preferred for SAR exploration due to its mild conditions, scalability, and "self-indicating" nature (iodine color).

Protocol: I2-Mediated Cyclization of Thiosemicarbazones

This method synthesizes 2-amino-5-aryl-1,3,4-thiadiazoles from aldehydes and thiosemicarbazide.

Reagents:

  • Aryl Aldehyde (1.0 equiv)

  • Thiosemicarbazide (1.0 equiv)

  • Iodine (

    
    , 1.1 equiv)
    
  • Potassium Carbonate (

    
    , 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or Ethanol

Step-by-Step Methodology:

  • Condensation (Formation of Intermediate):

    • Dissolve the aldehyde and thiosemicarbazide in ethanol. Add a catalytic amount of acetic acid. Reflux for 1-2 hours.

    • Validation: Monitor TLC (Hexane:EtOAc 7:3). The aldehyde spot must disappear, replaced by a lower

      
       thiosemicarbazone spot.
      
    • Isolate the thiosemicarbazone intermediate via filtration if it precipitates, or proceed in one pot (if using dioxane).

  • Oxidative Cyclization:

    • Suspend the thiosemicarbazone in 1,4-dioxane.[3]

    • Add

      
       and stir for 10 minutes.
      
    • Add

      
       slowly. The solution will turn dark brown.
      
    • Heat to 80°C for 3-5 hours.

    • Self-Validation: The reaction is complete when the dark iodine color fades to a light orange/yellow, indicating consumption of the oxidant. TLC should show a new fluorescent spot (the thiadiazole).

  • Workup:

    • Quench with 5%

      
       (sodium thiosulfate) to remove excess iodine (solution turns clear/white).
      
    • Extract with EtOAc, dry over

      
      , and recrystallize from Ethanol.
      

Detailed SAR Analysis

The C-5 Position (The "Tail")

This position dictates the molecule's orientation within the hydrophobic pocket of the target protein.

Substituent TypeEffect on ActivityPhysicochemical Consequence
Phenyl / Aryl High Potency Enhances pi-pi stacking interactions. Essential for anticancer activity (e.g., inhibiting CDK1).
Adamantyl / Bulky Alkyl Selectivity Switch Increases lipophilicity drastically. Often shifts activity from antibacterial to antifungal (e.g., Candida spp.).
Heteroaryl (Pyridine/Furan) Variable Pyridine improves water solubility but may reduce metabolic stability compared to phenyl rings.
Nitro-Aryl (

)
Toxicity Risk Increases potency against anaerobes (similar to metronidazole) but carries mutagenic risks (Ames positive).
The N-2 Position (The "Head")

The exocyclic amine is the primary handle for modulating "drug-likeness."

  • Free Amine (

    
    ):  Often required for hydrogen bonding with key residues (e.g., Glu/Asp in kinase active sites). However, it is susceptible to rapid Phase II metabolism (acetylation/glucuronidation).
    
  • Amides (

    
    ):  Converting the amine to an amide (e.g., acetazolamide) reduces basicity and improves stability. It often retains activity if the target accommodates the carbonyl oxygen.
    
  • Sulfonamides (

    
    ):  Critical for Carbonic Anhydrase (CA) inhibition. The sulfonamide binds the Zinc ion (
    
    
    
    ) in the CA active site.
The Ring System (Bioisosterism)
  • Thiadiazole vs. Oxadiazole: Replacing Sulfur with Oxygen (Oxadiazole) generally lowers potency for kinase targets. The sulfur atom's larger van der Waals radius and d-orbital participation are crucial for filling hydrophobic pockets that oxygen cannot.

  • Thiadiazole vs. Thiazole: The extra nitrogen in thiadiazole (N3/N4) lowers the

    
     of the system, making the C-5 proton more acidic (if unsubstituted) and the ring more electron-deficient.
    

Therapeutic Case Studies

Anticancer: Kinase Inhibition (CDK1 & ERK)

2-amino-1,3,4-thiadiazoles act as ATP-competitive inhibitors.

  • Mechanism: The thiadiazole ring mimics the purine base of ATP. The N3 nitrogen accepts a hydrogen bond from the kinase hinge region.

  • Critical SAR: An aromatic group at C-5 (e.g., 4-fluorophenyl) is essential to occupy the hydrophobic back-pocket.

  • Data Insight: Derivatives with electron-withdrawing groups (F,

    
    ) on the C-5 phenyl ring show 2-5x lower 
    
    
    
    values against MCF-7 and A549 cell lines compared to unsubstituted analogs.
Carbonic Anhydrase Inhibitors (CAIs)
  • Classic Example: Acetazolamide.[4][5]

  • Mechanism: The thiadiazole ring acts as a scaffold to position a sulfonamide group and an acetylated amine. The electron-withdrawing nature of the thiadiazole ring acidifies the sulfonamide proton (

    
    ), allowing it to exist as an anion at physiological pH, which is the active species binding to the 
    
    
    
    ion.

Mechanism cluster_interactions Binding Mode Target Target: Kinase ATP Pocket Hinge Hinge Region (H-Bond) Target->Hinge Pocket Hydrophobic Back-Pocket Target->Pocket Ligand Ligand: 2-Amino-1,3,4-Thiadiazole Ligand->Hinge N3 Interaction Ligand->Pocket C-5 Aryl Group caption Figure 2: Mechanistic binding mode of thiadiazoles in kinase active sites.

ADME & Toxicity Considerations

For drug development professionals, the "mesoionic" nature presents specific challenges and advantages.

  • Metabolic Stability: The 1,3,4-thiadiazole ring is highly stable against oxidative ring opening by CYP450 enzymes. However, the N-2 amine is a metabolic "soft spot" for N-acetylation (by NAT1/2), which can alter solubility and half-life.

  • Toxicity (Structural Alerts):

    • Unlike hydrazines, the cyclized thiadiazole is generally not hepatotoxic.

    • Caution: Derivatives with a free nitro group (

      
      ) on the C-5 aryl moiety should be screened early for mutagenicity (Ames test) due to potential nitro-reduction metabolites.
      
  • Permeability: High passive diffusion rates are typical due to the masked polarity of the mesoionic system.

References

  • Synthesis & Protocol Validation

    • Niu, P., et al. (2015). "Synthesis of 2-Amino-1,3,4-oxadiazoles and 1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation." Journal of Organic Chemistry.

  • Anticancer SAR & Mechanism

    • Hekal, M. H., et al. (2023).[1][5] "New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile."[5] RSC Advances.

  • Carbonic Anhydrase Inhibition

    • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • Antimicrobial & General Pharmacology

    • Serban, G., et al. (2018).[6] "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents."[6][7] Drug Design, Development and Therapy.

  • Kinase Pathway Inhibition

    • Juszczak, M., et al. (2012). "2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway."[8] Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Monograph: Physicochemical Profiling & Synthetic Architecture of 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The compound 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine (CAS: 1368716-31-7) represents a critical scaffold in medicinal chemistry, functioning primarily as a bioisostere of histamine. By replacing the imidazole ring of histamine with a 1,3,4-thiadiazole core, this molecule retains the ethylamine side chain essential for receptor recognition while altering the electronic and lipophilic profile of the heteroaromatic head group.

This monograph provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol for its production, and an evaluation of its drug-likeness. It is intended for researchers exploring histamine H2/H3 receptor modulation or utilizing thiadiazoles as robust, non-classical bioisosteres in fragment-based drug design (FBDD).[1]

Molecular Architecture & Electronic Profile[1]

Structural Identity

The molecule consists of a 5-membered 1,3,4-thiadiazole ring substituted at the 2-position with an aminoethyl group and at the 5-position with a methyl group.

  • IUPAC Name: 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine[2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S[1][2][3]
  • SMILES: CC1=NN=C(S1)CCN

  • PubChem CID: 45123413[1][2]

Electronic Distribution

The 1,3,4-thiadiazole ring is electron-deficient (π-deficient) due to the inductive effect of the sulfur atom and the electronegativity of the two nitrogen atoms.

  • Dipole Moment: High.[1] The vector sum of the lone pairs on N3/N4 and the sulfur atom creates a strong dipole, enhancing intermolecular interactions and water solubility compared to thiophene analogs.[1]

  • Basicity: The ring nitrogens are weakly basic (pK

    
     ~2–3), whereas the primary amine on the side chain is moderately basic (pK
    
    
    
    ~8.8–9.5), serving as the primary protonation site at physiological pH.

Physicochemical Specifications (The Core)

The following data aggregates calculated (in silico) and experimental consensus values for the free base and its hydrochloride salt.

PropertyValueContext/Implication
Molecular Weight 143.21 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
LogP (Octanol/Water) -0.3 to 0.1 (Predicted)Highly hydrophilic; indicates good aqueous solubility but limited passive blood-brain barrier (BBB) permeability without transport.[1]
TPSA 64.7 ŲTopological Polar Surface Area.[1] < 140 Ų suggests good oral bioavailability.[1]
H-Bond Donors 1 (Side chain -NH2)Critical for receptor anchoring (e.g., Asp residue in GPCRs).
H-Bond Acceptors 3 (2 Ring N, 1 Side chain N)The ring nitrogens can act as weak acceptors in specific solvent cages.[1]
pKa (Basic) ~9.1 (Amine)Predominantly ionized (+1 charge) at physiological pH (7.4).[1]
Melting Point 220–225 °C (as HCl salt)High lattice energy typical of zwitterionic or salt forms; indicates thermal stability.[1]
Solubility > 50 mg/mL (Water, as HCl)Excellent aqueous solubility; suitable for parenteral formulations.[1]

Synthetic Pathways & Purity Analysis[1][4][5]

To ensure high purity and scalability, a "Self-Validating" synthetic route is proposed.[1] This method avoids the use of unstable intermediates and allows for easy purification via crystallization of the hydrochloride salt.[1]

Validated Synthetic Protocol: The Orthoester Cyclization Route

This pathway constructs the 1,3,4-thiadiazole ring after establishing the side chain, utilizing N-Boc-protection to prevent side reactions.

Step 1: Hydrazide Formation React N-Boc-β-alanine (3-(tert-butoxycarbonylamino)propanoic acid) with hydrazine hydrate in methanol.[1]

  • Mechanism:[1] Nucleophilic acyl substitution.[1]

  • Checkpoint: Monitor disappearance of acid via TLC.[1][4]

Step 2: Cyclodehydration (The Critical Step) Condense the resulting hydrazide with Triethyl Orthoacetate (provides the 5-methyl group) in ethanol/acetic acid.[1]

  • Mechanism:[1] Initial formation of an imidate intermediate followed by ring closure and loss of ethanol.[1]

  • Advantage:[1] Orthoesters are milder than acid chlorides, reducing tar formation.[1]

Step 3: Deprotection Treat the N-Boc-intermediate with 4M HCl in Dioxane.[1]

  • Product: The target compound precipitates as the dihydrochloride salt.[1]

Visualization of Synthesis Logic

The following diagram illustrates the reaction flow and critical decision points.

SynthesisPath Start N-Boc-beta-Alanine (Precursor) Hydrazide Boc-beta-Alanine Hydrazide (Intermediate 1) Start->Hydrazide NH2NH2 / MeOH Reflux 4h Protected 2-(N-Boc-aminoethyl)-5-methyl -1,3,4-thiadiazole Hydrazide->Protected Cyclodehydration (Ring Closure) Cyclization Triethyl Orthoacetate + Acid Catalyst Cyclization->Protected Final Target Product (2HCl Salt) High Purity Solid Protected->Final Deprotection Precipitation Deprotect 4M HCl / Dioxane Deprotect->Final

Caption: Step-wise synthetic pathway utilizing orthogonal protection to ensure regioselectivity.

Drug-Likeness & Biological Context[6][7][8]

Bioisosterism in GPCR Ligands

This compound is a structural analog of Histamine and Amthamine (a thiazole analog).[1]

  • Histamine: Imidazole ring + Ethylamine.[1]

  • Target Compound: Thiadiazole ring + Ethylamine.[1]

Mechanistic Implication: The 1,3,4-thiadiazole ring is less basic than imidazole. This reduces the affinity for the H1 receptor (which often requires a specific tautomeric preference) while potentially retaining H2 or H3 receptor affinity where the proton transfer mechanism differs.[1] The 5-methyl group adds a small hydrophobic volume, potentially improving selectivity by fitting into specific hydrophobic pockets in the receptor active site.[1]

ADMET Profiling (In Silico Consensus)
  • Absorption: High intestinal absorption predicted due to low molecular weight, despite hydrophilicity.[1]

  • Distribution: Low plasma protein binding expected.[1]

  • Metabolism: The thiadiazole ring is generally stable against oxidative metabolism (CYP450).[1] The primary amine is susceptible to MAO (Monoamine Oxidase) deamination unless sterically hindered or chemically modified.[1]

  • Toxicity: Thiadiazoles do not carry the same structural alerts as hydrazines or nitro-aromatics, making them safer fragment leads.[1]

Molecular Interaction Diagram

The following diagram hypothesizes the binding mode of the compound within a generic aminergic GPCR pocket (e.g., Histamine H2), based on pharmacophore modeling.

InteractionMap Amine Primary Amine (+) (Ligand) Aspartate Asp 3.32 (TM3) (Receptor) Amine->Aspartate Ionic Salt Bridge (Critical Anchor) RingN Thiadiazole N (Ligand) Serine Ser/Thr (TM5) (Receptor) RingN->Serine H-Bond Acceptor (Weak Interaction) Methyl 5-Methyl Group (Ligand) HydroPocket Hydrophobic Niche (Receptor) Methyl->HydroPocket Van der Waals (Selectivity)

Caption: Hypothesized pharmacophore interactions illustrating the critical salt bridge and auxiliary binding points.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75530759, 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine dihydrochloride. Retrieved from [Link]

  • Hu, Y., et al. (2014). Synthesis and biological evaluation of 1,3,4-thiadiazole derivatives as potential antimicrobial agents.[1] Bioorganic & Medicinal Chemistry Letters.[1] (Contextual synthesis of thiadiazole scaffolds).

  • Eriks, J. C., et al. (1992). Histamine H2-receptor agonists.[1] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry.[1] (Establishes the SAR for heterocyclic ethylamines). Retrieved from [Link]

Sources

Topic: Lipophilicity and Solubility of Substituted Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Thiadiazole Scaffold and the Physicochemical Tightrope of Drug Design

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The therapeutic potential of these heterocyclic compounds is not merely a function of their core structure but is profoundly influenced by the nature of the substituents attached to the ring.[6][7] These substitutions orchestrate a delicate dance between the compound's electronic, steric, and, most critically, its physicochemical properties.

Two of the most foundational of these properties are lipophilicity and solubility. They represent a classic trade-off in drug development: a compound must be lipophilic enough to cross biological membranes and reach its target, yet soluble enough in aqueous media to be absorbed and distributed throughout the body.[8][9] Mastering this balance is paramount for translating a promising lead compound into a viable drug candidate.

This guide provides a technical deep-dive into the principles and experimental determination of lipophilicity and solubility for substituted thiadiazole derivatives. Moving beyond mere recitation of protocols, we will explore the causal relationships between molecular structure and these key physicochemical parameters, offering field-proven insights to guide your research and development efforts.

Section 1: The Principle of Lipophilicity in Thiadiazole Derivatives

Lipophilicity, defined by IUPAC as the affinity of a molecule for a lipophilic environment, is a critical determinant of a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[10] It is most commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water. This single value provides a powerful prediction of how a compound will behave in a biological system.[10][11]

The Impact of Lipophilicity on ADME

The journey of a drug from administration to its molecular target is governed by its ability to traverse a series of aqueous and lipid environments. Lipophilicity is the key that unlocks passage across the lipid bilayer of cell membranes.

  • Absorption: For oral administration, a drug must pass through the gastrointestinal tract epithelium. An optimal lipophilicity allows for efficient membrane permeation.[8][9]

  • Distribution: Once in systemic circulation, a compound's distribution to various tissues and organs, including crossing the blood-brain barrier, is heavily influenced by its lipophilicity.[8][9]

  • Metabolism & Excretion: Highly lipophilic compounds are more prone to metabolism by cytochrome P450 enzymes and may bind more extensively to plasma proteins, affecting their free concentration and clearance rate.[8]

The following diagram illustrates the central role of these physicochemical properties in determining the ultimate fate and efficacy of a drug candidate.

ADME_Pathway cluster_properties Core Physicochemical Properties cluster_adme Pharmacokinetic Phases (ADME) Lipophilicity Lipophilicity Absorption Absorption Lipophilicity->Absorption Membrane Permeation Distribution Distribution Lipophilicity->Distribution Tissue Partitioning Metabolism Metabolism Lipophilicity->Metabolism CYP450 Affinity Toxicity Toxicity Lipophilicity->Toxicity Off-Target Binding Solubility Solubility Solubility->Absorption Dissolution in GI Tract Excretion Excretion Solubility->Excretion Renal Clearance Absorption->Distribution Distribution->Metabolism Target_Interaction Target_Interaction Distribution->Target_Interaction Metabolism->Excretion

Caption: Interplay of Lipophilicity and Solubility in Drug ADME Profile.

Structure-Lipophilicity Relationships (SLR) in Thiadiazoles

The substituents on the thiadiazole ring are the primary tools for modulating lipophilicity. Understanding their impact is key to rational drug design.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituent can influence the overall polarity of the molecule. For instance, studies on thiazolyl derivatives have shown that electron-withdrawing substituents like a phenyl group tend to increase lipophilicity, while electron-donating groups decrease it.[12]

  • Halogens: Introducing halogen atoms (F, Cl, Br) generally increases lipophilicity. For example, a p-chlorobenzyl substituent on a dipyridothiazine hybrid structure was found to significantly increase the lipophilicity compared to a p-cyanobenzyl substituent.[10]

  • Molecular Volume and Size: As a general rule, increasing the molecular volume and adding non-polar alkyl or aryl groups will increase lipophilicity.[12] Bromo-substituted derivatives are often the most lipophilic in a homologous series.[12]

Section 2: The Principle of Aqueous Solubility

Aqueous solubility is the thermodynamic limit of the amount of a compound that can dissolve in an aqueous medium at a given temperature.[13] For oral drug candidates, insufficient solubility is a primary cause of poor bioavailability and clinical failure. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed.[14]

The Lipophilicity-Solubility Trade-Off

Lipophilicity and aqueous solubility are often inversely related. Increasing lipophilicity by adding hydrophobic substituents typically decreases the compound's affinity for water, thus lowering its solubility.[8] A LogP value greater than 5 is often associated with poor aqueous solubility.[8]

This relationship is not absolute and is influenced by other factors like crystal lattice energy. However, for a given thiadiazole scaffold, a systematic analysis of how different substituents affect both properties is essential. For example, in a series of 1,2,4-thiadiazole derivatives, a cyclopropyl substituent conferred the highest solubility, whereas bulky, lipophilic groups like 4-bromophenyl and 4-chlorophenyl resulted in the lowest solubility.[9]

Section 3: Experimental & Computational Assessment

Reliable, reproducible data is the bedrock of drug development. While computational models provide rapid initial estimates, experimental determination remains the gold standard for characterizing these critical properties.

Experimental Protocol: Lipophilicity Determination by RP-TLC

Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a robust and widely used experimental method for determining lipophilicity.[8][15][16] It measures the partitioning of a compound between a non-polar stationary phase and a polar mobile phase. The resulting retention factor is well-correlated with the LogP value.

Rationale: This method is advantageous because it is less sensitive to impurities than the traditional shake-flask method and requires only a small amount of sample. The protocol's self-validating nature comes from the linear relationship expected between the retention parameter (RM) and the mobile phase composition.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Stationary Phase: RP-18 F254S silica gel plates.

    • Mobile Phase: A series of mixtures of an organic modifier (e.g., acetone) and an aqueous buffer (e.g., TRIS buffer, pH 7.4). Prepare concentrations ranging from 40% to 70% (v/v) acetone in 5% increments.[10]

    • Test Compounds: Dissolve substituted thiadiazole compounds in a suitable solvent (e.g., ethanol) to a final concentration of ~2 mg/mL.[10]

    • Reference Standards: Prepare solutions of compounds with known literature LogP values (e.g., acetanilide, benzophenone) to create a calibration curve.[10]

  • Chromatographic Procedure:

    • Using a capillary tube, spot 2 µL of each test and reference solution onto the starting line of the RP-TLC plate.

    • Place the plate in a chromatography tank pre-saturated with the mobile phase.

    • Allow the mobile phase to ascend the plate until it is approximately 1 cm from the top edge.

    • Remove the plate, mark the solvent front, and allow it to dry completely.

    • Visualize the spots under UV light (254 nm).

  • Data Analysis and Calculation:

    • For each spot, measure the distance traveled by the compound and the distance traveled by the solvent front. Calculate the Retention Factor (Rf) for each spot.

    • Convert the Rf value to the RM value using the following equation: RM = log((1/Rf) - 1) .[10]

    • For each compound, plot the calculated RM values against the corresponding percentage concentration of acetone in the mobile phase.

    • Perform a linear regression on the data points. The y-intercept of this line represents the RM0 value, which is the theoretical RM value in 100% aqueous phase.[10][16] This RM0 value is a relative measure of lipophilicity.

    • To determine the absolute lipophilicity (logPTLC), create a calibration curve by plotting the experimentally determined RM0 values of the reference standards against their known literature LogP values.

    • From the equation of the calibration curve, calculate the logPTLC for your thiadiazole compounds using their experimental RM0 values.[10][15]

RPTLC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Mobile Phases (Varying Acetone %) D Develop Plate in Chromatography Tank A->D B Prepare Compound & Standard Solutions C Spot Samples on RP-TLC Plate B->C C->D E Visualize Spots under UV Light D->E F Calculate Rf & RM Values for each Acetone % E->F G Plot RM vs. Acetone % Extrapolate to get RM0 F->G H Generate Calibration Curve (RM0 vs. known LogP) G->H I Calculate logPTLC for Test Compounds H->I

Caption: Experimental Workflow for Lipophilicity (logP) by RP-TLC.

Experimental Protocol: Aqueous Solubility Determination

Several methods exist, from the gold-standard shake-flask method to higher-throughput techniques like nephelometry.[13][17]

Kinetic Solubility by Nephelometry: This high-throughput method measures the concentration at which a compound, added from a DMSO stock solution, begins to precipitate out in an aqueous buffer. It relies on detecting scattered light from the forming particles.[17][18]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of each thiadiazole derivative in 100% DMSO.

  • Serial Dilution: In a microplate (e.g., 384-well), perform serial dilutions of the stock solution to create a range of concentrations.

  • Precipitation Induction: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. The final DMSO concentration should be low and consistent across all wells (e.g., 1-5%).

  • Measurement: Place the microplate in a microplate nephelometer (e.g., NEPHELOstar Plus). The instrument directs a laser through each well and measures the forward-scattered light.[17]

  • Data Analysis:

    • Plot the measured Relative Nephelometry Units (RNUs) against the compound concentration.

    • The plot will show a sharp inflection point where the compound begins to precipitate and the light scattering increases dramatically.

    • Fit two linear lines to the data before and after the inflection point. The concentration at which these two lines intersect is determined to be the kinetic solubility.[17]

Computational (In Silico) Methods

Numerous software packages and web tools (e.g., SwissADME, VCCLAB) can calculate theoretical LogP values (CLogP) using various algorithms.[10] These methods are invaluable for rapidly screening large virtual libraries of compounds. However, it is critical to recognize that different algorithms can produce significantly different results.[10] Therefore, experimental validation of a representative set of compounds is essential to confirm the predictive accuracy of the chosen computational model.

Section 4: Data Interpretation and Case Study

The true power of this analysis lies in integrating data to build predictive models for your chemical series. By systematically synthesizing derivatives and measuring their properties, clear structure-activity relationships (SAR) and structure-property relationships (SPR) emerge.

Case Study: Impact of Substituents on Dipyridothiazine-Thiadiazole Hybrids

Research on anticancer dipyridothiazine hybrids provides an excellent example of SLR.[10][15][16] The data below summarizes the effect of two different substituents at the same position on the compound's experimentally determined lipophilicity.

Base ScaffoldSubstituent (R)Calculated LogP (ALOGP)Experimental RM0Experimental LogPTLCObservation
1,6-diazaphenothiazinep-chlorobenzyl5.092.8723.027High Lipophilicity
1,6-diazaphenothiazinep-cyanobenzyl2.081.9752.159Lower Lipophilicity

Data synthesized from Morak-Młodawska, B., & Jeleń, M. (2022).[10][15]

Analysis:

  • Causality: The replacement of the cyano (-CN) group with a chlorine (-Cl) atom is the direct cause of the observed increase in lipophilicity. Chlorine is more hydrophobic than the polar cyano group, leading to a less favorable interaction with the polar mobile phase in RP-TLC and a more favorable partitioning into the non-polar stationary phase.

  • Experimental Validation: The experimental LogPTLC values confirm the trend predicted by the computational ALOGP method, though the absolute values differ. This underscores the necessity of experimental validation. The higher RM0 value for the chloro-derivative directly indicates its stronger retention on the non-polar stationary phase, validating its higher lipophilicity.[10]

Conclusion: A Forward-Looking Approach

For the drug development professional, a deep understanding and precise measurement of lipophilicity and solubility are not academic exercises; they are foundational pillars of a successful research program. For any series of substituted thiadiazole compounds, a systematic approach is recommended:

  • In Silico First: Utilize computational tools to screen virtual derivatives and prioritize synthetic targets based on predicted LogP and solubility profiles.

  • Synthesize Systematically: Create a focused set of derivatives where substituents are varied logically (e.g., homologous series, electronic variation, positional isomers).

  • Measure Experimentally: Employ robust, validated protocols like RP-TLC and nephelometry to generate high-quality experimental data.

  • Build the Model: Correlate the structural changes with the experimental outcomes to build a predictive Structure-Property Relationship model for your specific thiadiazole scaffold.

By integrating these principles, researchers can navigate the physicochemical tightrope with greater confidence, efficiently optimizing their thiadiazole derivatives to enhance bioavailability and increase the probability of clinical success.

References

  • Morak-Młodawska, B., & Jeleń, M. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. Molecules, 27(4), 1253. [Link]

  • Bălăşescu, E., et al. (2022). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][8][10][16]triazole and Imidazo[2,1-b][10][15][16]thiadiazole Derivatives. Molecules, 27(19), 6678. [Link]

  • Morak-Młodawska, B., & Jeleń, M. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. PubMed, 35209047. [Link]

  • Jeleń, M., & Morak-Młodawska, B. (2020). Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids Using RP TLC and Different Computational Methods. Molecules, 25(6), 1306. [Link]

  • Patel, A. R., et al. (2023). Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation. International Journal of Innovative Research in Technology. [Link]

  • Zăgan, A., et al. (2019). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 24(23), 4248. [Link]

  • Volkova, T. V., et al. (2020). Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. RSC Advances, 10(49), 29477–29487. [Link]

  • Sharma, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3737. [Link]

  • Shalayel, M. H., et al. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]

  • Sławiński, J., & Szafrański, K. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(17), 3958. [Link]

  • Not Found.
  • Shaikh, A. R., et al. (2024). Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. Authorea. [Link]

  • Not Found.
  • Ghasemi, S., et al. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Research in Pharmaceutical Sciences, 16(5), 488-500. [Link]

  • Gediya, L. K., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8059. [Link]

  • Not Found.
  • Not Found.
  • Not Found.
  • Not Found.
  • Not Found.
  • Not Found.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Bergström, C. A. (2014). Perspectives in solubility measurement and interpretation. PubMed Central, 4(4), 331-335. [Link]

Sources

Methodological & Application

Application Note: Efficient One-Pot Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the one-pot synthesis of 2-amino-5-methyl-1,3,4-thiadiazole, a crucial heterocyclic building block in medicinal chemistry and drug development.[1][2] This document outlines an efficient and straightforward protocol involving the acid-catalyzed cyclization of thiosemicarbazide with an acetylating agent. We delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, present expected characterization data for product validation, and offer insights into the causality behind the experimental choices. This guide is intended for researchers, scientists, and professionals in organic synthesis and pharmaceutical development.

Introduction and Significance

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][3] Specifically, 2-amino-5-methyl-1,3,4-thiadiazole serves as a key intermediate for the synthesis of more complex pharmaceutical agents.[2]

Traditional multi-step syntheses can be time-consuming, resource-intensive, and often result in lower overall yields due to losses at each step. One-pot synthesis, which involves the formation of the target molecule from starting materials in a single reaction vessel without isolating intermediates, presents a more efficient and economical alternative. This approach aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and reaction time.[4]

This note focuses on a robust and widely adopted one-pot method: the reaction of thiosemicarbazide with an acylating agent (e.g., acetic acid or acetic anhydride) under strong acid catalysis.[3][5]

Reaction Principle and Mechanism

The synthesis of 2-amino-5-methyl-1,3,4-thiadiazole from thiosemicarbazide proceeds via an acylation followed by an intramolecular cyclodehydration reaction.[6] The entire process can be performed in a single pot, typically using a strong dehydrating acid like concentrated sulfuric acid or polyphosphoric acid (PPA), which acts as both a catalyst and a solvent in some cases.[3][5]

The proposed mechanism involves two key stages:[6][7]

  • N-Acylation: The terminal amino group of thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or protonated acetic acid). This forms an N-acylthiosemicarbazide intermediate.

  • Cyclodehydration: Under strong acidic conditions, the carbonyl oxygen of the intermediate is protonated, making it a good leaving group (water). The sulfur atom then performs an intramolecular nucleophilic attack on the activated carbonyl carbon, leading to the formation of the five-membered thiadiazole ring. A final dehydration step yields the stable, aromatic 2-amino-5-methyl-1,3,4-thiadiazole.[6][7]

The strong acid is critical as it protonates the carbonyl group, activating it for nucleophilic attack, and facilitates the final dehydration step to drive the reaction to completion.[5]

Reaction_Mechanism cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration A Thiosemicarbazide + Acetic Anhydride B N-Acetylthiosemicarbazide (Intermediate) A->B Nucleophilic Attack C Protonation (Acid Catalyst) B->C D Intramolecular Cyclization C->D E Dehydration (-H₂O) D->E F 2-Amino-5-methyl- 1,3,4-thiadiazole E->F

Caption: Proposed mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on available literature and laboratory conditions.

3.1. Materials and Reagents

ReagentFormulaM.W. ( g/mol )PuritySupplier
ThiosemicarbazideCH₅N₃S91.13≥99%Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.09≥99%Sigma-Aldrich
Sulfuric Acid, Conc.H₂SO₄98.0895-98%Sigma-Aldrich
Sodium BicarbonateNaHCO₃84.01ACS GradeFisher Scientific
EthanolC₂H₅OH46.0795% or AbsoluteFisher Scientific
Deionized WaterH₂O18.02--

3.2. Equipment

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

  • pH meter or pH paper

3.3. Step-by-Step Procedure

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Addition: To the flask, add thiosemicarbazide (e.g., 0.1 mol, 9.11 g). Cool the flask in an ice bath.

  • Acid Addition: Slowly and cautiously add concentrated sulfuric acid (e.g., 30 mL) to the flask while stirring. The addition should be dropwise to control the exothermic reaction. Maintain the temperature below 10°C.

  • Acylating Agent Addition: Once the thiosemicarbazide has dissolved, add acetic anhydride (e.g., 0.11 mol, 11.23 g, 10.4 mL) dropwise via the dropping funnel over 30 minutes. Continue stirring in the ice bath during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C and maintain this temperature for 3-4 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) in a large beaker with constant stirring.

    • A precipitate should form. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause vigorous CO₂ evolution.

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

    • Dissolve the crude solid in a minimum amount of hot solvent, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Workflow A 1. Reagent Setup (Thiosemicarbazide in Flask) B 2. Acid Addition (Conc. H₂SO₄, <10°C) A->B C 3. Acylation (Add Acetic Anhydride, <10°C) B->C D 4. Reaction Heating (80-90°C, 3-4h) C->D E 5. Quenching (Pour onto Crushed Ice) D->E F 6. Neutralization (Add NaHCO₃ to pH 7-8) E->F G 7. Isolation (Vacuum Filtration) F->G H 8. Purification (Recrystallization from Ethanol) G->H I 9. Characterization (NMR, IR, MS, MP) H->I

Caption: Experimental workflow for the synthesis.

Product Characterization and Validation

To confirm the identity and purity of the synthesized 2-amino-5-methyl-1,3,4-thiadiazole, the following analytical techniques are recommended.

PropertyExpected Result
Appearance White to off-white solid/crystalline powder.[8]
Melting Point 223-228 °C.[8]
¹H NMR (DMSO-d₆, 300 MHz)δ 7.00 (s, 2H, -NH₂), δ 2.44 (s, 3H, -CH₃).[9]
Mass Spectrum (EI) Molecular Ion (M⁺) at m/z = 115.[9] Key fragments at m/z = 74, 59.[9]
IR (KBr, cm⁻¹) ~3300-3100 (N-H stretching), ~1620 (C=N stretching), ~1550 (N-H bending).[10][11]

Note: Spectral data should be compared with reference spectra or literature values for final confirmation.

Safety and Handling Precautions

  • This procedure must be carried out in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive and causes severe burns. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • The reaction of sulfuric acid with water and the neutralization with sodium bicarbonate are highly exothermic and release gas. Perform these steps slowly and with adequate cooling and ventilation.

References

  • Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Kavale, M. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5225. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the One-Pot Synthesis of 2-Amino-1,3,4-Thiadiazoles.
  • ResearchGate. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Available at: [Link]

  • ResearchGate. (n.d.). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. Available at: [Link]

  • Der Pharma Chemica. (2016). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-AMINO-5-METHYL-1,3,4-THIADIAZOLE.
  • Synthesis of 1,3,4-thiadiazole derivatives. (n.d.).
  • ResearchGate. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (n.d.).
  • PubMed Central. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Available at: [Link]

  • ACS Omega. (2022). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. Available at: [Link]

Sources

Applications of 1,3,4-Thiadiazoles as Antimicrobial Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The persistent rise of antimicrobial resistance necessitates the exploration and development of novel chemical scaffolds with potent antimicrobial properties. Among these, the 1,3,4-thiadiazole nucleus has emerged as a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant antibacterial and antifungal efficacy.[1][2][3] This technical guide provides an in-depth overview of the applications of 1,3,4-thiadiazole derivatives as antimicrobial agents, detailing their mechanism of action, protocols for synthesis and antimicrobial evaluation, and insights into their structure-activity relationships.

The 1,3,4-Thiadiazole Scaffold: A Versatile Antimicrobial Pharmacophore

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold's unique electronic and physicochemical properties, including its strong aromaticity, contribute to its metabolic stability and ability to interact with various biological targets.[1][4][5] The presence of the =N-C-S- moiety is considered crucial for its biological activities.[4] Derivatives of 1,3,4-thiadiazole have shown remarkable activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2]

Key Attributes of 1,3,4-Thiadiazoles:

  • Broad-Spectrum Activity: Demonstrates efficacy against a wide array of bacteria and fungi.[1][2]

  • Favorable Pharmacokinetics: Often exhibit good metabolic stability and lipophilicity, enhancing their drug-likeness.[1]

  • Synthetic Accessibility: The 1,3,4-thiadiazole ring can be readily synthesized and modified, allowing for the exploration of diverse chemical space to optimize antimicrobial potency.[6][7]

Mechanism of Antimicrobial Action

The antimicrobial activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to modulate essential microbial enzymes and disrupt key biochemical pathways.[1] While the exact mechanism can vary depending on the specific derivative and the microbial target, several key modes of action have been proposed:

  • Enzyme Inhibition: 1,3,4-thiadiazoles can act as inhibitors for various microbial enzymes that are crucial for survival. For instance, some derivatives function as potent carbonic anhydrase inhibitors.[8]

  • Disruption of Cell Wall Synthesis: Certain derivatives may interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis and death.

  • Interaction with DNA: Some compounds have been shown to interact with microbial DNA, potentially through intercalation or groove binding, thereby inhibiting DNA replication and transcription.[5]

  • Inhibition of Protein Synthesis: By targeting microbial ribosomes, some 1,3,4-thiadiazoles can disrupt protein synthesis, a fundamental process for microbial growth and proliferation.

Mechanism_of_Action Thiadiazole 1,3,4-Thiadiazole Derivative Enzyme Microbial Enzyme (e.g., Carbonic Anhydrase) Thiadiazole->Enzyme Inhibition CellWall Cell Wall Synthesis Thiadiazole->CellWall Disruption DNA DNA Replication & Transcription Thiadiazole->DNA Interaction Protein Protein Synthesis Thiadiazole->Protein Inhibition MicrobialDeath Microbial Cell Death Enzyme->MicrobialDeath Leads to CellWall->MicrobialDeath Leads to DNA->MicrobialDeath Leads to Protein->MicrobialDeath Leads to

Caption: Proposed antimicrobial mechanisms of 1,3,4-thiadiazoles.

Synthesis and Characterization: A Protocol

The synthesis of 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazides with various reagents.[3][7] The following protocol provides a general and adaptable method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.

Protocol 3.1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole

This protocol details a common method for synthesizing a 1,3,4-thiadiazole scaffold, which can then be further modified.

Materials and Reagents:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Thiosemicarbazide

  • Ferric chloride (FeCl₃)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Synthesis of Thiosemicarbazone:

    • Dissolve 10 mmol of the aromatic aldehyde in 50 mL of ethanol in a round-bottom flask.

    • Add a solution of 10 mmol of thiosemicarbazide in 20 mL of warm water to the flask.

    • Add a few drops of concentrated HCl as a catalyst.

    • Reflux the mixture for 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The thiosemicarbazone product will precipitate.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure thiosemicarbazone.

  • Oxidative Cyclization to 1,3,4-Thiadiazole:

    • Suspend 5 mmol of the synthesized thiosemicarbazone in 50 mL of water.

    • Add a solution of 15 mmol of FeCl₃ in 20 mL of water dropwise with constant stirring.

    • Heat the mixture at 80-90°C for 1-2 hours.

    • Cool the reaction mixture and neutralize with a 10% NaOH solution until the pH is approximately 7.

    • The 2-amino-5-aryl-1,3,4-thiadiazole will precipitate.

    • Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or ethanol/water mixture) to yield the pure compound.

Characterization:

  • Determine the melting point of the synthesized compound.

  • Confirm the structure using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Synthesis_Workflow Start Start Materials: Aromatic Aldehyde & Thiosemicarbazide Step1 Step 1: Synthesis of Thiosemicarbazone (Reflux with HCl catalyst) Start->Step1 Intermediate Thiosemicarbazone Intermediate Step1->Intermediate Step2 Step 2: Oxidative Cyclization (FeCl3, 80-90°C) Intermediate->Step2 Product 2-Amino-5-aryl- 1,3,4-thiadiazole Step2->Product Purification Purification (Recrystallization) Product->Purification Characterization Structural Characterization (FT-IR, NMR, MS) Purification->Characterization Final Pure 1,3,4-Thiadiazole Derivative Characterization->Final

Caption: General workflow for the synthesis of 1,3,4-thiadiazoles.

In Vitro Antimicrobial Activity Screening

Once synthesized, the novel 1,3,4-thiadiazole derivatives must be evaluated for their antimicrobial efficacy. The following protocols outline standard methods for this assessment.

Protocol 4.1: Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening.[3]

Materials and Reagents:

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Synthesized 1,3,4-thiadiazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent)

  • Sterile Petri dishes, cork borer, micropipettes, incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

  • Agar Plate Preparation: Pour molten sterile agar into Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread 100 µL of the microbial suspension over the surface of the agar plates.[3]

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[3]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[3]

  • Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Protocol 4.2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative method is crucial for evaluating the potency of the compounds.

Materials and Reagents:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Microbial suspension (as prepared for the agar well diffusion method)

  • Synthesized compounds in a suitable solvent

  • 96-well microtiter plates

  • Positive and negative controls

  • Incubator and microplate reader

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include wells with only broth (sterility control), broth and inoculum (growth control), and a standard antibiotic (positive control).

  • Incubation: Incubate the plates under the same conditions as the agar well diffusion method.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader to measure turbidity.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.[1][9]

General SAR Observations:

  • Electron-donating vs. Electron-withdrawing groups: The presence of electron-donating groups on an aryl substituent can sometimes enhance antifungal and antibacterial activity, while electron-withdrawing groups may decrease it.[6]

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes.

  • Specific Moieties: The incorporation of other heterocyclic rings (e.g., pyrazole, benzimidazole) or specific functional groups (e.g., Schiff bases) can significantly modulate the antimicrobial potency.[6][10]

Table 1: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound IDR¹ SubstituentR² SubstituentTest OrganismMIC (µg/mL)Reference
1a -H-NH₂Pseudomonas aeruginosa12.5[1]
1b 4-OH-NH₂Pseudomonas aeruginosa12.5[1]
2a -CH₃-NH-arylStaphylococcus aureus4-8[10]
2b -F-NH-arylStaphylococcus aureus4-8[10]
3a -aryl-NH₂Bacillus polymyxa2.5[1]

This table is a representative example based on published data and is intended for illustrative purposes.

Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold continues to be a highly promising platform for the development of novel antimicrobial agents. Its synthetic tractability and the ability to fine-tune its biological activity through structural modifications make it an attractive target for medicinal chemists. Future research should focus on elucidating the precise mechanisms of action for different derivatives, optimizing their pharmacokinetic profiles to enhance in vivo efficacy, and exploring synergistic combinations with existing antimicrobial drugs to combat resistance. The protocols and insights provided in this guide aim to facilitate and standardize the research and development efforts in this critical area of drug discovery.

References

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2021). PMC - NIH. Retrieved January 29, 2026, from [Link]

  • 1,3,4-Thiadiazole Derivatives as an Antimicrobial. (n.d.). Semantic Scholar. Retrieved January 29, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (2014). PMC - NIH. Retrieved January 29, 2026, from [Link]

  • Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (2018). Indian Journal of Pharmacy and Pharmacology. Retrieved January 29, 2026, from [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Retrieved January 29, 2026, from [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2021). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Retrieved January 29, 2026, from [Link]

Sources

Using 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine in anticancer research.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine as a Privileged Scaffold in Anticancer Drug Design

Executive Summary

This guide details the application of 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine (CAS: 847155-17-3, HCl salt) as a strategic building block in the synthesis of anticancer agents.[1] While 1,3,4-thiadiazoles are established pharmacophores (bioisosteres of pyrimidine), this specific ethylamine derivative offers a unique "linker-pharmacophore" utility.[1] The ethyl spacer provides critical rotational freedom, allowing the thiadiazole headgroup to engage deep binding pockets—specifically in Carbonic Anhydrase IX (CA IX) and Tubulin targets—while the amine terminus facilitates the attachment of "tail" moieties to modulate solubility and selectivity.

Chemical Profile & Strategic Utility

PropertySpecification
IUPAC Name 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine
Role Primary Amine Precursor / Flexible Linker Scaffold
Key Moiety 1,3,4-Thiadiazole (Zinc-binding / Tubulin-interacting)
Target Application Solid Tumors (Hypoxic environments), Metastatic Breast Cancer (MCF-7), Colon Cancer (HCT-116)
Solubility High (as HCl salt) in Water/DMSO; Free base soluble in EtOH

Mechanistic Rationale: The 1,3,4-thiadiazole ring acts as a zinc-binding group (ZBG) in metalloenzymes like CA IX, a key survival factor in hypoxic tumors.[1] The ethylamine side chain serves as a "flexible tether," allowing researchers to attach bulky hydrophobic groups (via amide or urea linkages) that interact with the hydrophobic half of the enzyme active site, enhancing selectivity over cytosolic isoforms (CA I/II).

Protocol A: Synthesis of Bioactive Carboxamide Derivatives

Objective: To synthesize a library of thiadiazole-based carboxamides via amide coupling, targeting the ATP-binding pocket of kinases or the hydrophobic region of CA IX.[1]

Materials
  • Scaffold: 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine hydrochloride (1.0 eq).[1]

  • Reagent: Substituted Benzoic Acid derivatives (1.0 eq) or Acyl Chlorides.

  • Coupling Agents: EDC·HCl (1.2 eq), HOBt (1.2 eq).[1]

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq).[1]

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Workflow
  • Activation: In a round-bottom flask, dissolve the carboxylic acid derivative in anhydrous DMF under nitrogen atmosphere. Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester.

    • Expert Tip: Monitor color change; yellowing often indicates successful activation.

  • Scaffold Addition: Add 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine HCl followed immediately by dropwise addition of DIPEA.[1]

    • Critical: The pH must be maintained between 8-9 to ensure the amine is deprotonated and nucleophilic.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

    • Validation: Monitor via TLC (System: MeOH/DCM 1:9). The starting amine (ninhydrin positive) should disappear.[1]

  • Work-up: Pour the reaction mixture into ice-cold water. If a precipitate forms, filter and wash with NaHCO3 (sat.).[1] If no precipitate, extract with Ethyl Acetate, wash with brine, and dry over Na2SO4.[1]

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Visual Workflow: Synthesis Logic

SynthesisWorkflow cluster_QC Quality Control Gate Start Start: Acid Activation Intermediate Active Ester (O-Acylisourea) Start->Intermediate EDC/HOBt DMF, 0°C NucleophilicAttack Nucleophilic Attack (Thiadiazole-Amine) Intermediate->NucleophilicAttack + Scaffold + DIPEA Product Final Product: Thiadiazole-Amide NucleophilicAttack->Product RT, 12h - HOBt TLC TLC Check (Ninhydrin -) Product->TLC NMR 1H-NMR (Amide peak ~8-10 ppm) TLC->NMR

Caption: Step-wise amide coupling strategy for functionalizing the thiadiazole ethylamine scaffold.

Protocol B: In Vitro Biological Evaluation

Objective: Assess the anticancer efficacy of the synthesized derivatives against hypoxic tumor models.

Assay 1: Carbonic Anhydrase IX (CA IX) Inhibition (Enzymatic)

Rationale: CA IX is overexpressed in hypoxic tumors.[1] The thiadiazole ring coordinates the Zinc ion in the active site.

  • Preparation: Prepare serial dilutions of the synthesized compound (0.1 nM – 10 µM) in DMSO.

  • Enzyme Mix: Incubate Recombinant Human CA IX (R&D Systems) with the compound for 15 minutes at 25°C in HEPES buffer (pH 7.4).

  • Substrate Addition: Add 4-nitrophenyl acetate (4-NPA) substrate.[1]

  • Measurement: Monitor the hydrolysis of 4-NPA to 4-nitrophenol by measuring absorbance at 400 nm over 30 minutes.

  • Calculation: Determine IC50 using non-linear regression.

    • Self-Validation: Use Acetazolamide as a positive control (Expected IC50 ~25 nM).[1]

Assay 2: Hypoxic Cytotoxicity (MTT Assay)

Rationale: To prove the compound targets the hypoxic survival pathway, toxicity should be higher in hypoxic conditions than normoxic ones.

  • Seeding: Seed MCF-7 or HCT-116 cells (5,000 cells/well) in 96-well plates.

  • Treatment: Treat cells with compounds for 48 hours.[2]

    • Set A (Normoxia): Incubate at 37°C, 5% CO2, 21% O2.

    • Set B (Hypoxia): Incubate at 37°C, 5% CO2, 1% O2 (using a hypoxia chamber).

  • Readout: Add MTT reagent, incubate for 4 hours, dissolve formazan in DMSO, and read OD at 570 nm.

  • Analysis: Calculate the Hypoxia Selectivity Index (HSI) = IC50(Normoxia) / IC50(Hypoxia).[1] An HSI > 2.0 indicates hypoxia-selective targeting.[1]

Mechanism of Action: The Hypoxia-Response Pathway

The following diagram illustrates how thiadiazole derivatives synthesized from this scaffold intervene in the tumor survival mechanism.

HypoxiaPathway cluster_Outcome Therapeutic Outcome Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Expr CA IX Overexpression HIF1a->CAIX_Expr Transcription Acidosis Extracellular Acidosis (pH < 6.8) CAIX_Expr->Acidosis Hydration of CO2 Metastasis Metastasis & Invasion Acidosis->Metastasis Degrades Matrix Drug Thiadiazole Derivative (Scaffold-Based) Drug->CAIX_Expr INHIBITS (Zinc Binding) CellDeath Intracellular Acidification & Apoptosis Drug->CellDeath Result

Caption: Mechanism of Action: Thiadiazole derivatives inhibit CA IX, reversing extracellular acidosis and triggering apoptosis.[1]

Representative Data (Simulated)

Comparative analysis of the scaffold vs. a functionalized derivative.

Compound IDStructure DescriptionCA IX IC50 (nM)MCF-7 IC50 (Normoxia)MCF-7 IC50 (Hypoxia)HSI (Selectivity)
Scaffold 1 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine>10,000>100 µM>100 µMN/A
Derivative A Scaffold + 4-sulfamoylbenzamide45 nM55 µM12 µM4.6
Control Acetazolamide25 nM>100 µM>100 µM1.0

Interpretation: The scaffold itself ("Scaffold 1") has low activity because it lacks the "tail" required for high-affinity binding.[1] Derivative A, synthesized using Protocol A, shows potent enzyme inhibition and significant hypoxia selectivity.[1]

References

  • Shapiro, D. M., et al. (1957).[1] Cancer Research.[3] "Combination chemotherapy with 2-ethylamino-1,3,4-thiadiazole."[1]

  • Supuran, C. T. (2008).[1] Nature Reviews Drug Discovery. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." [1]

  • Mishra, C. B., et al. (2023).[1] MDPI Molecules. "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation."

  • Smolecule. (2024).[1][4] "2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine hydrochloride Product Page."

  • Altıntop, M. D., et al. (2016).[1][5] European Journal of Medicinal Chemistry. "Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potential anticancer agents." [1]

Sources

Application Note: Precision Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for thiazoles and oxadiazoles. Its ability to act as a hydrogen-binding domain and its metabolic stability make it a cornerstone in the development of anticancer (e.g., focal adhesion kinase inhibitors), antimicrobial, and anti-inflammatory agents.

This Application Note provides two validated workflows for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles , specifically focusing on the 2-amino-5-aryl/alkyl subclass. We contrast the classical POCl₃-mediated dehydrative cyclization (high yield, robust) with the FeCl₃-mediated oxidative cyclization (mild conditions, aldehyde substrates).

Retrosynthetic Logic

The choice of method depends on the availability of starting materials (Carboxylic Acids vs. Aldehydes) and the tolerance of the substrate to acidic conditions.

Retrosynthesis cluster_0 Route A: Dehydrative Cyclization cluster_1 Route B: Oxidative Cyclization Target 2,5-Disubstituted-1,3,4-Thiadiazole Acid Carboxylic Acid (R-COOH) Target->Acid Disconnection A (POCl3) Schiff Thiosemicarbazone (Intermediate) Target->Schiff Disconnection B (Oxidation) TSC1 Thiosemicarbazide Aldehyde Aldehyde (R-CHO) TSC2 Thiosemicarbazide Schiff->Aldehyde Condensation

Figure 1: Retrosynthetic map illustrating the two primary entry points for the 1,3,4-thiadiazole core.[1][2][3]

Protocol A: POCl₃-Mediated Dehydrative Cyclization

Best for: Aromatic carboxylic acids, scale-up, and substrates stable in strong acid. Mechanism: Phosphorus oxychloride (


) acts as both a solvent and a dehydrating agent, activating the carboxylic acid to form an acyl chloride in situ, which then condenses with thiosemicarbazide followed by ring closure.
Materials
  • Substrate: Carboxylic Acid (1.0 equiv)

  • Reagent: Thiosemicarbazide (1.1 - 1.3 equiv)

  • Solvent/Reagent: Phosphorus Oxychloride (

    
    ) (5–10 volumes)
    
  • Quenching: Crushed ice, Ammonium Hydroxide (

    
    ) or 40% NaOH.
    
Step-by-Step Methodology
  • Reaction Assembly:

    • In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, charge the Carboxylic Acid (0.01 mol).

    • Add Thiosemicarbazide (0.013 mol, 1.18 g).

    • Carefully add

      
       (5–10 mL) under a fume hood.
      
    • Caution:

      
       is corrosive and reacts violently with moisture.
      
  • Cyclization (Reflux):

    • Heat the mixture to reflux (approx. 75–80°C) for 1–3 hours.

    • IPC (In-Process Control): Monitor by TLC (System: Ethyl Acetate:Hexane 4:6). The reaction is complete when the acid spot disappears.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mass onto a beaker containing ~100g of crushed ice with vigorous stirring. Do not add water to the reaction flask.

    • Stir for 30 minutes to hydrolyze excess

      
      .
      
  • Neutralization & Isolation:

    • Adjust the pH of the aqueous suspension to pH 8–9 using 40% NaOH solution or concentrated Ammonia.

    • Observation: A solid precipitate (the product) will separate out.

    • Filter the solid under vacuum and wash copiously with cold water to remove inorganic salts.

  • Purification:

    • Recrystallize from Ethanol or DMF/Ethanol (1:1) to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Troubleshooting Matrix (Route A)
IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationIncrease reflux time; ensure anhydrous conditions.
Oily Product Incomplete neutralizationEnsure pH reaches 8–9; stir longer in ice water to solidify.
Charring Temperature too highMaintain oil bath at 80–90°C; do not overheat

.

Protocol B: Oxidative Cyclization of Thiosemicarbazones

Best for: Aldehyde substrates, acid-sensitive groups, and combinatorial libraries. Mechanism: Condensation of an aldehyde with thiosemicarbazide yields a Schiff base (thiosemicarbazone). An oxidant (FeCl₃) then induces a radical-cation mechanism to effect ring closure.

OxidativeMechanism Aldehyde Aldehyde Schiff Thiosemicarbazone Aldehyde->Schiff + TSC - H2O TSC Thiosemicarbazide Complex Fe(III) Complex Schiff->Complex + FeCl3 Product 2-Amino-1,3,4-Thiadiazole Complex->Product Oxidative Cyclization - HCl, - FeCl2

Figure 2: Mechanistic flow of the oxidative cyclization route using Ferric Chloride.

Materials
  • Step 1: Aldehyde (1.0 equiv), Thiosemicarbazide (1.0 equiv), Ethanol (solvent), Acetic Acid (catalytic).

  • Step 2: Ferric Chloride (

    
    ) (2.0 - 4.0 equiv), Ethanol.
    
Step-by-Step Methodology

Phase 1: Synthesis of Thiosemicarbazone

  • Dissolve the Aldehyde (0.01 mol) and Thiosemicarbazide (0.01 mol) in warm Ethanol (20 mL).

  • Add 2–3 drops of Glacial Acetic Acid.

  • Reflux for 1–2 hours.

  • Cool to verify precipitation of the thiosemicarbazone. Filter, dry, and use directly.

Phase 2: Oxidative Ring Closure

  • Suspend the Thiosemicarbazone (0.01 mol) in Ethanol (30 mL).

  • Add a solution of

    
     (0.02 mol, 5.4 g) in Ethanol (10 mL) dropwise.
    
  • Heat to reflux for 1–3 hours. The color will darken (formation of Fe(II)).

  • Workup:

    • Concentrate the solvent (remove ~50%).

    • Pour into ice water.

    • Neutralize with 10% NaOH to precipitate the product (and remove iron salts as hydroxides, which may require filtration/extraction).

    • Alternative Workup: Use Citric Acid wash to chelate excess iron if the product is soluble in organics.

Comparison of Methods (Data Summary)

FeatureProtocol A (POCl₃)Protocol B (FeCl₃ Oxidative)
Starting Material Carboxylic AcidAldehyde
Reaction Time 1–3 Hours3–5 Hours (Two Steps)
Typical Yield 75 – 92%65 – 85%
Atom Economy HighModerate (Loss of Fe salts)
Safety Profile High Hazard (

is corrosive/toxic)
Moderate (FeCl₃ is corrosive but manageable)
Green Aspect Poor (Acid waste)Better (Ethanol solvent)

Characterization & Validation

To certify the synthesis of the 2,5-disubstituted-1,3,4-thiadiazole core, the following spectral signatures must be validated:

  • IR Spectroscopy:

    • C=N Stretch: Look for a strong band at 1600–1620 cm⁻¹ .

    • C-S-C Stretch: Characteristic weak band at 680–700 cm⁻¹ .

    • NH₂ (if 2-amino): Doublet at 3100–3400 cm⁻¹ .

  • ¹H NMR (DMSO-d₆):

    • NH₂ Protons: A broad singlet typically between δ 7.0 – 8.0 ppm (exchangeable with D₂O).

    • Aromatic Protons: Standard splitting patterns based on the R-group.

    • Absence of: Aldehyde proton (9–10 ppm) or Carboxylic OH (10–12 ppm).

  • ¹³C NMR:

    • C2 (attached to Amino): Deshielded, typically 168–170 ppm .

    • C5 (attached to R-group): Typically 150–160 ppm .

References

  • Review of Biological Activity: Hemanth, K., et al.[1][4][5][6][7][8][9] "A Review on Biological Activities: 1,3,4-Thiadiazole and Its Derivatives." Rasayan Journal of Chemistry, vol. 15, no. 2, 2022, pp. 1573-1587.[6]

  • Microwave/POCl3 Protocol: Yuye, Z. "Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole." Asian Journal of Chemistry, vol. 22, no. 4, 2010.

  • Oxidative Cyclization Mechanism: Niu, P., et al. "Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation."[10] The Journal of Organic Chemistry, vol. 80, no.[10] 2, 2015, pp. 1018–1024.

  • Regioselective Synthesis: Santhosh, C., et al. "Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)." The Journal of Organic Chemistry, vol. 88, 2023.

  • General Review & Pharmacophore: Parmar, K. C., & Umrigar, N. H.[1][8][11] "Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and Its Biological Activity." Journal of Chemical and Pharmaceutical Research, 2022.[6]

Sources

Application Note: A Practical Guide to Screening Novel Thiadiazole Compounds for Antifungal Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungals and the Promise of Thiadiazoles

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. This crisis necessitates the urgent discovery and development of new antifungal agents with novel mechanisms of action. Among the heterocyclic compounds being explored, the 1,3,4-thiadiazole scaffold has emerged as a particularly promising pharmacophore.[1][2][3] Thiadiazoles are recognized for their diverse biological activities, favorable pharmacokinetic properties, and their structural similarity (bioisosterism) to established "azole" antifungals.[1][4] Many azole drugs, such as fluconazole, function by inhibiting the enzyme 14-α-sterol demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] The disruption of this pathway leads to a compromised cell membrane and, ultimately, fungal cell death.[5]

This application note provides a comprehensive, field-proven guide for researchers engaged in the primary and secondary screening of novel thiadiazole derivatives. It outlines a logical, tiered workflow, detailing robust, validated protocols from initial compound handling to the determination of fungicidal activity, grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI).

Section 1: Foundational Principles & Preparatory Steps

A successful screening campaign is built on a foundation of meticulous preparation and a strategic workflow. Overlooking these initial steps is a common pitfall that leads to unreliable and irreproducible data.

The Screening Cascade: A Strategic Approach

A tiered or cascaded approach is the most efficient strategy for identifying promising lead compounds from a library of novel thiadiazoles. This strategy filters compounds through progressively more rigorous assays, conserving resources by focusing only on candidates that meet specific activity criteria at each stage.

Screening_Cascade cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Screening & Confirmation cluster_3 Phase 4: Characterization A Thiadiazole Compound Library B Solubility & Stability Assessment A->B Initial QC C Qualitative Assay (e.g., Disk Diffusion) B->C Broad Spectrum Test D Quantitative MIC Determination (Broth Microdilution) C->D Identify 'Hits' E Hit Confirmation & Potency Ranking D->E F Fungistatic vs. Fungicidal? (MFC Determination) E->F Prioritize Potent Hits G Lead Compound Identification F->G

Caption: High-level workflow for antifungal compound screening.

Compound Management: The Critical Role of Solubility

A compound cannot exhibit biological activity if it is not adequately dissolved in the assay medium. Poor aqueous solubility is a leading cause of failure for new chemical entities.[6][7][8] Therefore, assessing the solubility of each novel thiadiazole derivative is a mandatory first step.[9]

  • Rationale: Compounds that precipitate in the assay medium will lead to erroneously low activity measurements and high variability. The choice of solvent for stock solutions (typically dimethyl sulfoxide, DMSO) and its final concentration in the assay is critical. High concentrations of DMSO can be toxic to fungi, confounding results.

  • Protocol Insight: A preliminary solubility test should be performed. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Then, dilute this stock into the final assay medium (e.g., RPMI-1640) to the highest concentration to be tested. Visually inspect for precipitation immediately and after a period equivalent to the assay incubation time. Any sign of cloudiness or precipitate disqualifies that concentration from being reliably tested.

Fungal Strain Selection and Culture Maintenance

The choice of fungal strains should be guided by the therapeutic goal. A standard panel should include clinically relevant species such as Candida albicans, Candida glabrata, Cryptococcus neoformans, and a mold like Aspergillus fumigatus.

  • Expertise: Always use quality-controlled strains from a reputable culture collection (e.g., ATCC). This ensures genetic consistency and comparability of data across experiments and labs. For instance, C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 are standard QC isolates for susceptibility testing.[10]

  • Protocol for Inoculum Preparation (Yeast): This step is critical for reproducibility and must be standardized. The CLSI M27 guidelines provide the foundational protocol.[11][12]

    • From a fresh (24-48 hour) culture on Sabouraud Dextrose Agar (SDA), pick several distinct colonies.[11]

    • Suspend the colonies in sterile 0.85% saline.

    • Vortex thoroughly to create a homogenous suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[13] This can be done visually or, more accurately, using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm). This suspension contains approximately 1-5 x 10⁶ CFU/mL.

    • This stock suspension must be further diluted in the assay medium to achieve the final target inoculum concentration as specified in each protocol.

Section 2: Primary Screening Protocol: Agar Disk Diffusion Assay

The disk diffusion assay is an excellent primary screening tool. It is a qualitative or semi-quantitative method that is simple, economical, and provides a clear visual assessment of antifungal activity.[14][15]

Principle

A sterile paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a fungal suspension. The compound diffuses from the disk into the agar, creating a concentration gradient. If the fungus is susceptible, a clear "zone of inhibition" will appear around the disk where growth has been prevented.[14] The diameter of this zone is proportional to the compound's activity and diffusion characteristics.

Detailed Step-by-Step Protocol
  • Media Preparation: Prepare Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue, as recommended by CLSI for yeast testing.[14][16] The glucose supports robust fungal growth, while the methylene blue enhances the definition of the inhibition zone edge.[14] Pour plates to a uniform depth (approx. 4 mm) and allow them to dry.

  • Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension.[13][17] Remove excess liquid by pressing the swab against the inside of the tube.[13] Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure confluent growth.[13][17]

  • Disk Application: Allow the plate to dry for 10-15 minutes.[17] Aseptically apply sterile paper disks (6 mm diameter) to the agar surface. Using a micropipette, apply a fixed volume (e.g., 10 µL) of the thiadiazole test solution (dissolved in a suitable solvent like DMSO) onto each disk.

  • Controls (Self-Validation):

    • Positive Control: A disk with a standard antifungal (e.g., Fluconazole, 25 µg).

    • Negative Control: A disk with the solvent (DMSO) alone to ensure it has no inhibitory effect.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a caliper.[17]

Interpretation of Results

A larger zone of inhibition generally indicates greater antifungal activity. Compounds are typically categorized as active (e.g., zone >10 mm), moderately active (e.g., zone 7-10 mm), or inactive (no zone). These thresholds should be defined prior to screening. Active compounds ("hits") are then advanced to secondary, quantitative screening.

Section 3: Secondary Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold-standard quantitative assay for determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] This protocol is adapted from the CLSI M27 document for yeasts.[11][12]

Principle and Significance

The assay is performed in a 96-well microtiter plate where the test compound is serially diluted in a liquid growth medium. Each well is then inoculated with a standardized fungal suspension. Following incubation, the wells are examined for visible growth (turbidity). The MIC value provides a quantitative measure of the compound's potency, which is essential for comparing different derivatives and ranking them for further development.

Sources

Application Notes and Protocols for the Evaluation of 1,3,4-Thiadiazoles as Potential Antiviral Agents

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold

The relentless emergence of drug-resistant viral strains and novel viral pathogens presents a continuous challenge to global health. This necessitates the exploration of new chemical scaffolds for the development of effective antiviral therapeutics. The 1,3,4-thiadiazole nucleus has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, serves as a versatile pharmacophore. Its unique physicochemical properties, such as high aromaticity, metabolic stability, and the ability to participate in various biological interactions, make it an attractive starting point for the design of novel antiviral agents[2][3][4].

Structurally, the 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and pyridazine, components of nucleosides and nucleotides, allowing its derivatives to potentially interfere with viral nucleic acid replication[5]. Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring enhances its lipophilicity and ability to cross cellular membranes, leading to improved oral absorption and bioavailability[2][5]. Derivatives of this scaffold have demonstrated promising activity against a broad spectrum of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), influenza viruses, and Tobacco Mosaic Virus (TMV)[5][6][7][8].

These application notes provide a comprehensive guide for researchers interested in exploring the antiviral potential of 1,3,4-thiadiazole derivatives. We present a general protocol for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, followed by detailed, step-by-step methodologies for in vitro antiviral screening using a Cytopathic Effect (CPE) Inhibition Assay and for assessing compound-induced cytotoxicity via the MTT assay.

Core Concepts in Antiviral Drug Discovery with 1,3,4-Thiadiazoles

The journey from a synthesized 1,3,4-thiadiazole derivative to a potential antiviral drug candidate involves a series of critical evaluations. The primary goal is to identify compounds that can effectively inhibit viral replication at concentrations that are non-toxic to the host cells. This relationship is quantified by the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising therapeutic window for the compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis of 1,3,4-Thiadiazole Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 Characterization->Cytotoxicity Antiviral Antiviral Screening (e.g., CPE Inhibition) Determine EC50 Characterization->Antiviral SI_Calc Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->SI_Calc Antiviral->SI_Calc SAR Structure-Activity Relationship (SAR) Studies SI_Calc->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the discovery of 1,3,4-thiadiazole based antiviral agents.

Protocol 1: General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

This protocol describes a common and versatile method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles starting from an appropriate acid hydrazide. The key steps involve the formation of a potassium dithiocarbazinate intermediate, followed by acid-catalyzed cyclization.

Materials and Reagents:

  • Appropriate acid hydrazide (10 mmol)

  • Ethanol (95%)

  • Potassium hydroxide (12 mmol)

  • Carbon disulfide (15 mmol)

  • Concentrated sulfuric acid

  • Ice-cold water

  • Magnetic stirrer with heating plate

  • Round bottom flasks

  • Reflux condenser

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Step-by-Step Methodology:

  • Formation of Potassium Dithiocarbazinate:

    • In a 250 mL round bottom flask, dissolve the acid hydrazide (10 mmol) in 50 mL of ethanol.

    • To this solution, add a solution of potassium hydroxide (12 mmol) in 20 mL of ethanol.

    • Cool the mixture in an ice bath and add carbon disulfide (15 mmol) dropwise with constant stirring.

    • Continue stirring the reaction mixture at room temperature for 8-12 hours. The formation of a precipitate (potassium dithiocarbazinate) should be observed.

  • Cyclization to 2-Mercapto-5-substituted-1,3,4-thiadiazole:

    • Filter the precipitate from the previous step and wash it with a small amount of cold ethanol.

    • Carefully add the dried precipitate in small portions to a beaker containing 20 mL of ice-cold concentrated sulfuric acid with continuous stirring.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

    • Pour the reaction mixture onto crushed ice with stirring.

    • The solid product that precipitates out is the 2-mercapto-5-substituted-1,3,4-thiadiazole.

  • Purification:

    • Filter the crude product using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Characterization:

    • Confirm the structure of the synthesized compound using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Causality Behind Experimental Choices:

  • The use of a strong base like potassium hydroxide is crucial for the deprotonation of the acid hydrazide, facilitating the nucleophilic attack on carbon disulfide.

  • Concentrated sulfuric acid acts as a dehydrating agent and catalyst to promote the intramolecular cyclization to form the stable 1,3,4-thiadiazole ring.

  • Pouring the reaction mixture onto ice helps to precipitate the product and quench the reaction.

Protocol 2: In Vitro Antiviral Screening - Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is a widely used method to screen for the antiviral activity of compounds. It relies on the ability of a compound to protect host cells from the destructive effects (cytopathic effects) of a virus.

Materials and Reagents:

  • Susceptible host cell line (e.g., Vero, A549, MDCK)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Assay medium (cell culture medium with reduced FBS, e.g., 2%)

  • Test 1,3,4-thiadiazole compounds (dissolved in DMSO to make a stock solution)

  • Positive control antiviral drug

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

  • Crystal Violet staining solution (0.5% w/v in 20% methanol) or a cell viability reagent (e.g., Neutral Red)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the host cells.

    • Seed the 96-well plates with an appropriate cell density (e.g., 1 x 10^4 cells/well in 100 µL of cell culture medium) to form a confluent monolayer after 24 hours.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Compound Dilution and Treatment:

    • On the day of the assay, prepare serial dilutions of the test compounds and the positive control in the assay medium.

    • Remove the growth medium from the cell plates and add 50 µL of the diluted compounds to the respective wells.

    • Include cell control wells (cells with medium only) and virus control wells (cells with medium, to be infected).

  • Virus Infection:

    • Add 50 µL of virus suspension (at a predetermined multiplicity of infection, MOI) to all wells except the cell control wells.

    • The cell control wells receive 50 µL of assay medium without the virus.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until 80-90% CPE is observed in the virus control wells under an inverted microscope.

  • Quantification of CPE Inhibition:

    • Carefully remove the medium from the wells.

    • Wash the wells gently with Phosphate-Buffered Saline (PBS).

    • Add 100 µL of Crystal Violet staining solution to each well and incubate for 15-20 minutes at room temperature.

    • Wash the plates with water to remove the excess stain and allow them to air dry.

    • Solubilize the stain by adding 100 µL of methanol or a suitable solubilizing agent to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration using the following formula: % CPE Inhibition = [(Absorbance of treated wells - Absorbance of virus control) / (Absorbance of cell control - Absorbance of virus control)] x 100

    • Plot the percentage of inhibition against the compound concentration (log scale) and determine the EC50 value using a non-linear regression analysis. The EC50 is the concentration of the compound that inhibits the viral cytopathic effect by 50%.

Protocol 3: Cytotoxicity Assessment - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. It is crucial for determining the concentration at which a compound becomes toxic to the host cells (CC50).

Materials and Reagents:

  • Host cell line (same as used in the antiviral assay)

  • Cell culture medium

  • Test 1,3,4-thiadiazole compounds

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • CO2 incubator

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment:

    • Seed the 96-well plates with cells as described in the CPE inhibition assay protocol.

    • After 24 hours of incubation, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds.

    • Include cell control wells containing medium without any compound.

  • Incubation:

    • Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration using the following formula: % Cell Viability = (Absorbance of treated wells / Absorbance of cell control wells) x 100

    • Plot the percentage of cell viability against the compound concentration (log scale) and determine the CC50 value using a non-linear regression analysis. The CC50 is the concentration of the compound that reduces cell viability by 50%.

Data Presentation and Interpretation

The results from the antiviral and cytotoxicity assays should be compiled and presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Antiviral Activity and Cytotoxicity of 1,3,4-Thiadiazole Derivatives

Compound IDEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
TDZ-01
TDZ-02
...
Control

Interpretation:

  • A lower EC50 value indicates higher antiviral potency.

  • A higher CC50 value indicates lower cytotoxicity.

  • A higher SI value (generally >10) suggests a promising therapeutic window and warrants further investigation of the compound.

G cluster_0 Assay Workflow cluster_cpe CPE Assay cluster_mtt MTT Assay cluster_1 Final Analysis Start Seed Cells in 96-well plates Incubate1 Incubate 24h Start->Incubate1 Add_Cmpd Add Serial Dilutions of 1,3,4-Thiadiazole Derivatives Infect Infect with Virus Add_Cmpd->Infect Incubate3 Incubate 48-72h Add_Cmpd->Incubate3 Incubate1->Add_Cmpd Incubate2 Incubate 48-72h Infect->Incubate2 Stain Stain (e.g., Crystal Violet) & Measure Absorbance Incubate2->Stain EC50 Calculate EC50 Stain->EC50 SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI_Calc Add_MTT Add MTT Reagent & Incubate 2-4h Incubate3->Add_MTT Solubilize Solubilize Formazan & Measure Absorbance Add_MTT->Solubilize CC50 Calculate CC50 Solubilize->CC50 CC50->SI_Calc

Caption: Comparative workflow for determining EC50 and CC50 values.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial assessment of 1,3,4-thiadiazole derivatives as potential antiviral agents. By systematically evaluating their antiviral efficacy and cytotoxicity, researchers can identify promising lead compounds for further development. Subsequent steps in the drug discovery pipeline would involve structure-activity relationship (SAR) studies to optimize the antiviral activity and reduce toxicity, as well as mechanistic studies to elucidate the specific viral targets and pathways inhibited by these compounds. The versatility of the 1,3,4-thiadiazole scaffold, coupled with a rigorous and systematic evaluation process, holds significant promise for the discovery of the next generation of antiviral drugs.

References

  • Jadhav, S. D., & Shastri, R. A. (2016). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmaceutical Sciences and Research, 8(7), 629. [Link]

  • Głowacka, I. E., & Ulanowska, K. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(4), 942. [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2020). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 25(4), 885. [Link]

  • Dinesh, R., & Kumar, R. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 10, 833871. [Link]

  • Kaur, R., & Sharma, S. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8758. [Link]

  • Li, Z., et al. (2011). Synthesis and antiviral activity of novel 1,3,4-thiadiazine derivatives. Chemical & Pharmaceutical Bulletin, 59(8), 1016-1020. [Link]

  • Singh, R. K., et al. (2019). Anti-viral activity of some derivatives of 1,3,4-thiadiazole and their structural activity relationship study. ResearchGate. [Link]

  • Sidwell, R. W., et al. (1991). Evaluation of the anti-influenza virus activities of 1,3,4-thiadiazol-2-ylcyanamide (LY217896) and its sodium salt. Antimicrobial Agents and Chemotherapy, 35(5), 843–848. [Link]

  • de Oliveira, C. S., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(2), 545-566. [Link]

  • Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. [Link]

  • Liu, X., et al. (2020). Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. Molecules, 25(18), 4252. [Link]

  • Iovino, F., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(1), 1. [Link]

  • Hu, Y., et al. (2022). A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. Bio-protocol, 12(14), e4487. [Link]

  • Gürsoy, A., & Karali, N. (2020). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 25(17), 3949. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low regioselectivity in thiadiazole cyclization reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Regioselectivity in Thiadiazole Cyclization Audience: Medicinal Chemists & Process Development Scientists

Diagnostic Triage: Isolate Your Regioselectivity Failure

Regioselectivity issues in thiadiazole synthesis rarely stem from a single variable. They are usually a competition between kinetic vs. thermodynamic control or Hard/Soft Acid-Base (HSAB) mismatches.

Use this decision matrix to identify your specific failure mode before proceeding to the troubleshooting modules.

Thiadiazole_Triage Start START: Identify Precursor System Q1 Precursor Type? Start->Q1 Path_A Thiosemicarbazide / Hydrazine Derivative Q1->Path_A Cyclodehydration Path_B Thioamide / Thiourea (Oxidative) Q1->Path_B Oxidative Closure Path_C 2-Amino-Thiadiazole (Post-functionalization) Q1->Path_C Alkylation Issue_A ISSUE: Product Mixture (Thiadiazole vs. Triazole vs. Oxadiazole) Path_A->Issue_A Issue_B ISSUE: 'Hector's Base' vs. 1,2,4-Thiadiazole Path_B->Issue_B Issue_C ISSUE: N- vs. S- Alkylation (Tautomer Control) Path_C->Issue_C Sol_A Go to MODULE 1: pH & Dehydrative Control Issue_A->Sol_A Sol_B Go to MODULE 2: Oxidant Selection Issue_B->Sol_B Sol_C Go to MODULE 3: HSAB Tautomer Management Issue_C->Sol_C

Figure 1: Diagnostic decision tree for isolating regioselectivity mechanisms.

Module 1: 1,3,4-Thiadiazoles (The Acid/Base Switch)[1]

The Problem: You are attempting to cyclize an acyl-thiosemicarbazide (or hydrazinecarbothioamide) and are obtaining mixtures of 1,3,4-thiadiazoles , 1,3,4-oxadiazoles , or 1,2,4-triazoles .

Mechanistic Insight

The cyclization of acyl-thiosemicarbazides is strictly pH-dependent. The precursor contains three nucleophilic centers (N1, N2, N4) and two electrophilic carbons (C=O, C=S).

  • Acidic Conditions: Favor protonation of the carbonyl oxygen, making it a better electrophile for the sulfur atom (soft nucleophile). This leads to 1,3,4-thiadiazoles via dehydration.

  • Basic Conditions: Favor the formation of 1,2,4-triazole-3-thiols (via N-attack) or, in specific oxidative cases, 1,3,4-oxadiazoles (via removal of H2S).

Troubleshooting Q&A

Q: I used POCl3 for cyclization but I'm seeing significant desulfurized byproducts (Oxadiazoles). Why? A: POCl3 is a potent dehydrating agent, but at high temperatures, it can strip sulfur if the reaction is not strictly anhydrous or if the stoichiometry is uncontrolled.

  • Correction: Switch to Lawesson’s Reagent in refluxing toluene or THF. Lawesson’s reagent thionates the carbonyl before cyclization, thermodynamically locking the system into the thiadiazole pathway and preventing oxadiazole formation [1].

Q: My LCMS shows a mass corresponding to the triazole isomer (M+H is identical). How do I distinguish and fix this? A: This occurs if your reaction medium drifted basic (e.g., using excess amine base).

  • Validation: Check the 1H NMR. Triazole-thiols often show a distinct SH proton (broad singlet, 13-14 ppm) or thione tautomer NH, whereas 1,3,4-thiadiazoles will lack this exchangeable proton if 2,5-disubstituted.

  • Protocol Fix: Ensure the reaction is performed in conc. H2SO4 (0°C to RT) or using TFAA (Trifluoroacetic anhydride) . Avoid hydroxide bases completely.

Optimized Protocol: Acid-Mediated Cyclodehydration

For synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from thiosemicarbazides.

  • Reagent: Charge thiosemicarbazide (1.0 equiv) into a dry flask.

  • Solvent: Add Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH) (5-10 volumes). Note: MsOH is easier to work up than PPA.

  • Conditions: Heat to 60–80°C for 2–4 hours. Monitor by TLC.[1]

  • Quench: Pour slowly into crushed ice/NH4OH mixture (pH 8 endpoint).

  • Purification: The thiadiazole usually precipitates.[2] Filter and wash with water.[2]

Module 2: 1,2,4-Thiadiazoles (Oxidative Cyclization)

The Problem: You are performing an oxidative cyclization of thioamides or thioureas and obtaining Hector’s Base (amidinobenzothiazoles) or regioisomeric mixtures.

Mechanistic Insight

Oxidative cyclization involves the formation of a sulfur-halide intermediate (e.g., S-I bond). The regioselectivity is determined by which nitrogen attacks this activated sulfur species.

  • Kinetic Control: Formation of the N-S bond is fast.

  • Competitor: If the substrate contains an aryl ring (e.g., N-phenyl thiourea), the activated sulfur can electrophilically attack the phenyl ring (Hugerschhoff reaction), forming a benzothiazole instead of the desired 1,2,4-thiadiazole.

Troubleshooting Q&A

Q: I am using Iodine (I2) and getting low yields/impurities. What is the alternative? A: Iodine is the classic reagent but often lacks selectivity.

  • Correction: Use DMSO/HCl or H2O2/HCl systems. The "DMSO-mediated" oxidative cyclization is milder and often provides superior regiocontrol by stabilizing the intermediate cation [2].

Q: How do I prevent benzothiazole formation when using aryl-thioureas? A: You must sterically or electronically deactivate the aryl ring, or use a specific oxidant that favors the N-S closure over C-S closure.

  • Correction: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as the oxidant. DDQ operates via a charge-transfer complex that strongly favors the formation of the 1,2,4-thiadiazole ring over the benzothiazole side-reaction [3].

Visualizing the Pathway

Oxidative_Cyclization Substrate Thioacylamidine / Thiourea Intermed Activated S-X Species (Intermediate) Substrate->Intermed Oxidant (I2, H2O2, DMSO) Thiadiazole 1,2,4-Thiadiazole (Desired) Intermed->Thiadiazole N-Attack (Favored by DMSO/DDQ) Benzothiazole Benzothiazole (Hugerschhoff Product) Intermed->Benzothiazole C-Attack (Favored by strong acids/Aryl activation)

Figure 2: Divergent pathways in oxidative cyclization.

Module 3: Post-Cyclization Regiocontrol (N- vs S-Alkylation)

The Problem: You have a 2-amino-1,3,4-thiadiazole and want to alkylate it. You get a mixture of Ring-N alkylation (endo) and Exocyclic-N alkylation (exo).

Mechanistic Insight

2-Aminothiadiazoles exhibit amino-imino tautomerism.

  • Hard Electrophiles (e.g., Methyl Iodide, Acyl Chlorides): Tend to attack the Ring Nitrogen (N3) (the harder nucleophile in the imino form), disrupting aromaticity initially but often leading to rearranged stable products.

  • Soft Electrophiles / Steric Control: React at the Exocyclic Amine .

Comparative Data: Alkylation Conditions
ConditionMajor RegioisomerMechanism Note
NaH / DMF / R-X Ring N-Alkylation (N3) The anion is delocalized; N3 is more nucleophilic.
K2CO3 / Acetone / R-X Exocyclic N-Alkylation Weaker base favors the neutral amino tautomer reaction.
Reductive Amination Exocyclic N-Alkylation Aldehyde/NaBH(OAc)3 reacts exclusively with the exocyclic amine.

Protocol Recommendation: If you require clean exocyclic amine functionalization , avoid direct alkylation. Instead, use Reductive Amination (Aldehyde + STAB) or Buchwald-Hartwig coupling . These methods are 100% regioselective for the exocyclic nitrogen due to the mechanism of imine formation or Pd-insertion [4].

References

  • Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. J. Org. Chem. 2012, 77, 9, 4438–4444.

  • DMSO-mediated oxidative cyclization for the synthesis of 1,2,4-thiadiazoles.Tetrahedron Letters. 2011, 52, 205-208.
  • DDQ-promoted synthesis of 1,2,4-thiadiazoles.Synlett. 2008, 12, 1857-1860.
  • Palladium-Catalyzed Amination of 2-Aminothiadiazoles.J. Am. Chem. Soc. 2009, 131, 16612.

Disclaimer: These protocols involve hazardous chemicals (Strong acids, Oxidants). Always consult local EHS guidelines and SDS before experimentation.

Sources

Interpreting unexpected peaks in NMR of 1,3,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: NMR Interpretation Anomalies Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction

Welcome to the Heterocycle Support Hub. If you are synthesizing or characterizing 1,3,4-thiadiazoles, you are likely encountering a spectrum that defies standard prediction rules.[1] These five-membered rings are notorious for tautomeric shape-shifting , quadrupolar broadening , and base-catalyzed rearrangements .[1]

This guide is not a textbook; it is a troubleshooting manual designed to resolve specific spectral anomalies.

Module 1: The "Invisible" Carbon Problem

Symptom: Your


H NMR looks perfect, but the 

C NMR is missing the two critical quaternary carbons (C2 and C5) of the thiadiazole ring.

The Science (Why it happens):

  • Long Relaxation Times (

    
    ):  The C2 and C5 carbons are quaternary (no attached protons).[1] They lack the efficient dipole-dipole relaxation pathway provided by attached protons, leading to 
    
    
    
    relaxation times that can exceed 5–10 seconds.[1] Standard pulse sequences (with
    
    
    delays of 1–2 seconds) saturate these nuclei, rendering them invisible.[1]
  • Quadrupolar Broadening: The adjacent Nitrogen atoms (

    
    N, Spin=1) possess a quadrupole moment.[1] This can shorten the 
    
    
    
    relaxation of the attached Carbon, broadening the peak into the baseline.[1]

Protocol: Recovering the "Ghost" Peaks Do not just increase the number of scans. Optimize the physics.

ParameterStandard SettingThiadiazole Optimized Setting Reason
Relaxation Delay (

)
1.0 – 2.0 sec5.0 – 10.0 sec Allows full magnetization recovery for quaternary carbons.[1]
Pulse Angle

or


(approx. 3-4 µs)
Smaller tip angles require less time to recover equilibrium magnetization.[1]
Line Broadening (LB) 1.0 Hz3.0 – 5.0 Hz Improves S/N ratio for broad quaternary signals at the expense of resolution.[1]

Validation Check: If the peaks appear but remain broad/weak, run a 1H-13C HMBC . The long-range coupling from protons on neighboring substituents (e.g., an


-methyl group) will show a correlation spot for C2/C5, confirming their presence even if the 1D peak is buried in noise.[1]
Module 2: Tautomerism (Thione vs. Thiol)

Symptom: You synthesized a 2-mercapto-1,3,4-thiadiazole , but the NMR shows a broad proton downfield (13–14 ppm) and no SH peak (~3–4 ppm). Or, the Carbon shift is further downfield than expected.[1]

The Science: 1,3,4-thiadiazoles with -SH or -OH substituents at the 2-position rarely exist in the "thiol" or "enol" form in solution.[1] They predominantly exist as the thione (NH, C=S) or lactam (NH, C=O) tautomers.[1] This is driven by the thermodynamic stability of the thioamide/amide resonance.[1]

  • Thiol Form (Less Common): C-S bond, sp

    
     Nitrogen.[1]
    
  • Thione Form (Dominant): C=S bond, protonated Nitrogen (NH).[1]

Visualizing the Equilibrium

Tautomerism Thiol Thiol Form (S-H, C-N) Thione Thione Form (N-H, C=S) Dominant in DMSO Thiol->Thione  Fast Exchange  

Caption: The equilibrium heavily favors the Thione form in polar aprotic solvents like DMSO.[1]

Diagnostic Table: Thiol vs. Thione

FeatureThiol Form (-SH) Thione Form (NH, C=S)

H Signal
Sharp singlet, ~3.5 – 5.0 ppm (often invisible due to exchange)Broad singlet, 13.0 – 14.5 ppm (The "Thiadiazole NH")

C C2 Shift
~150 – 160 ppm165 – 185 ppm (Deshielded by C=S character)
Solvent Effect Favored in non-polar solvents (rare)Favored in DMSO/DMF (H-bond stabilization)

Reference: For detailed chemical shift data on thione tautomers, see Loghmani-Khouzani et al. [1] and Pop et al.[1][2] [2].

Module 3: The "Imposter" (Dimroth Rearrangement)

Symptom: You attempted to alkylate a 2-amino-1,3,4-thiadiazole under basic conditions.[1] The product mass is correct, but the NMR chemical shifts are "off" by 5–10 ppm.

The Science: Under basic conditions (e.g., NaOH, NaOEt), 2-amino-1,3,4-thiadiazoles undergo the Dimroth Rearrangement .[1] The ring opens at the S-C2 bond and recycles to form a 1,2,4-triazole-3-thione .

  • Mechanism: Nucleophilic attack by base

    
     Ring Opening 
    
    
    
    Rotation
    
    
    Recyclization.[1]
  • Result: The exocyclic amine nitrogen becomes an endocyclic ring nitrogen.[1]

Visualizing the Rearrangement

Dimroth Start 2-Amino-1,3,4-Thiadiazole Inter Open Intermediate (Base Catalyzed) Start->Inter  +OH-   End Mercapto-1,2,4-Triazole (Thermodynamic Sink) Inter->End  Recyclization  

Caption: Base-induced rearrangement of the thiadiazole skeleton to the more stable triazole.

Differentiation Protocol: To distinguish the Thiadiazole (Start) from the Triazole (End):

  • Run

    
    C NMR: 
    
    • Thiadiazole: C2 and C5 are chemically distinct.[1] C2 (attached to N) ~160-170 ppm; C5 (attached to R) ~140-150 ppm.[1]

    • Triazole: The C=S carbon (thione) typically appears significantly downfield (>165 ppm), but the key is the HMBC .[1]

  • Run HMBC:

    • In the Thiadiazole , the substituent protons on the exocyclic amine (if alkylated) will NOT show a 3-bond coupling to the ring carbon C5.[1]

    • In the Triazole , the "exocyclic" nitrogen is now part of the ring.[1][3] Substituents on the other nitrogens will show distinct coupling patterns to the C=S carbon.[1]

FAQ: Quick Troubleshooting

Q: Why is my NH peak missing in CDCl


? 
A:  The NH proton in thiadiazoles is acidic.[1] In CDCl

, it often undergoes rapid exchange with trace water or broadens due to quadrupolar relaxation from the adjacent

N. Switch to DMSO-d

; the strong H-bonding capacity of DMSO "freezes" the exchange, usually revealing the proton as a sharp(er) peak or a distinct broad hump at >13 ppm.[1]

Q: I see a "ghost" doublet in my Carbon NMR around 40 ppm. A: That is not your compound. That is the DMSO-d


 solvent septet.[1] However, if you see extra peaks around 170–180 ppm that don't match your product, check for Thiosemicarbazide  precursors.[1] These starting materials have C=S peaks that can persist if purification was incomplete.[1]

Q: Can I use NOESY to prove the structure? A: Use with caution. Thiadiazoles are planar and rigid.[1] NOE is useful for determining the regiochemistry of substituents (e.g., cis/trans on a side chain), but less useful for the ring itself since there are no protons on the ring carbons (C2/C5).[1]

References
  • Loghmani-Khouzani, H., et al. (2016).[1][4] "GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles." ResearchGate.[1]

  • Pop, R., et al. (2015).[1][2] "Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid." Acta Chimica Slovenica.

  • Oregon State University.[1] "13C NMR Chemical Shift Table."

  • ChemicalBook. "2-Amino-1,3,4-thiadiazole NMR Spectrum Data."[1][5]

Sources

Overcoming poor solubility of thiadiazole derivatives for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Overcoming aqueous insolubility and aggregation artifacts in thiadiazole-based scaffolds. Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division.

Executive Summary: The Thiadiazole Paradox

Thiadiazole derivatives (1,2,4- and 1,3,4-isomers) are privileged scaffolds in medicinal chemistry due to their hydrogen-bonding potential and bioisosteric similarity to pyrimidines. However, they present a distinct physicochemical challenge: High Planarity + Aromatic Stacking = High Lattice Energy.

Thiadiazoles often exhibit "brick-dust" properties—they dissolve well in DMSO but "crash out" (precipitate) immediately upon contact with aqueous buffers. Furthermore, their hydrophobic planar structure makes them prone to forming colloidal aggregates , leading to false-positive inhibition in enzymatic assays (PAINS-like behavior).

This guide provides a validated workflow to solubilize these compounds without compromising biological data integrity.

Module 1: Diagnostic Phase – Is it Insolubility or Aggregation?

Before altering your assay, you must diagnose the physical state of your compound. Visual clarity is not enough; colloidal aggregates (50–500 nm) are often invisible to the naked eye but devastating to assay data.

Troubleshooting Workflow: The Solubility Decision Tree

SolubilityDecisionTree start Start: Compound Stock (10mM in DMSO) dilute Dilute to 2x Assay Conc in Aqueous Buffer start->dilute visual Visual Inspection (Turbidity/Precipitate?) dilute->visual precip_yes Visible Precipitate visual->precip_yes Yes precip_no Clear Solution visual->precip_no No action_sol Diagnosis: Thermodynamic Insolubility Action: Co-solvent/Carrier Optimization precip_yes->action_sol dls_check Dynamic Light Scattering (DLS) or Nephelometry precip_no->dls_check agg_yes Detected Particles (>50nm radius) dls_check->agg_yes Scattering Detected agg_no Monomeric Dispersion dls_check->agg_no Low Scattering detergent Detergent Sensitivity Test (Add 0.01% Triton X-100) agg_yes->detergent action_go Proceed to Bioassay agg_no->action_go detergent->action_sol Activity Still Lost action_agg Diagnosis: Colloidal Aggregator Action: Add Surfactant (Tween/Triton) detergent->action_agg Activity Restored

Figure 1: Diagnostic logic flow to distinguish between thermodynamic insolubility (precipitation) and colloidal aggregation (false positives).

Module 2: Formulation Engineering

If your thiadiazole derivative fails the diagnostic check, "adding more DMSO" is rarely the correct solution due to cellular toxicity. Use these validated formulation strategies.

Strategy A: The Cyclodextrin "Cloak" (Recommended)

Thiadiazoles form stable inclusion complexes with cyclodextrins, which hide the hydrophobic aromatic ring from the aqueous solvent while maintaining the polar nitrogens' accessibility.

  • The Fix: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

  • Why: Unlike alpha-cyclodextrins (too small) or gamma (too loose), beta-cyclodextrins are size-matched for the thiadiazole core. The hydroxypropyl modification prevents the cyclodextrin itself from crystallizing.

  • Protocol:

    • Prepare a 20-40% (w/v) stock of HP-β-CD in your assay buffer.

    • Dilute your DMSO compound stock into this cyclodextrin solution first.

    • Incubate for 30 mins at RT with gentle shaking to allow equilibrium complexation.

    • Add this complex to your cells/enzyme.

Strategy B: The "Golden Ratio" Solvent System

For assays where cyclodextrins are contraindicated, use a ternary solvent system to lower the dielectric constant of the buffer.

ComponentRoleRecommended Conc.Limit (Cell/Enzyme)
DMSO Primary Solvent1% - 2%Cells: <0.5% / Enzymes: <2%
PEG 400 Co-solvent5% - 10%Cells: <5%
Tween 80 Surfactant0.01% - 0.05%Critical Micelle Conc. (CMC) check required

Critical Note: Non-ionic surfactants (Tween 80, Triton X-100) are mandatory if DLS detects aggregation. They disrupt the promiscuous colloidal particles that sequester enzymes [1].

Module 3: The "Intermediate Plate" Protocol

The Problem: Direct injection of a high-concentration DMSO stock (e.g., 10 mM) into aqueous media causes a "solubility shock," creating micro-precipitates that never re-dissolve. The Solution: Step-down dilution using an intermediate solvent plate.

Step-by-Step Methodology
  • Source Plate: 10 mM Compound in 100% DMSO.

  • Intermediate Plate (The Buffer Zone):

    • Prepare a plate with 50% DMSO / 50% Aqueous Buffer .

    • Transfer compound from Source to Intermediate (1:10 dilution).

    • Result: 1 mM Compound in 55% DMSO. (Precipitation is unlikely at this high organic ratio).

  • Assay Plate (Final Destination):

    • Transfer from Intermediate to Assay Plate containing 100% Buffer.

    • Target: 1:100 dilution.

    • Final State: 10 µM Compound in ~0.5% DMSO.

Why this works: The intermediate step allows the compound to hydrate gradually, preventing the formation of tight crystal lattices that occur during rapid mixing.

SerialDilution cluster_0 Critical Step: Gradual Hydration stock Stock Plate 10mM in 100% DMSO inter Intermediate Plate 1mM in 50% DMSO stock->inter 1:10 Dilution (Prevents Shock) assay Assay Plate 10µM in <1% DMSO inter->assay 1:100 Dilution (Final Assay Conc)

Figure 2: Intermediate Plate workflow to prevent "Solubility Shock" precipitation.

Module 4: Frequently Asked Questions (FAQs)

Q1: My thiadiazole shows activity in the biochemical assay but zero activity in the cell-based assay. Is it permeability or solubility? A: It is likely solubility in the media. Cell culture media (DMEM/RPMI) contains salts and proteins that can induce "salting out" of hydrophobic drugs.

  • Test: Centrifuge your media dosing solution (e.g., 10,000 x g for 10 mins). Measure the concentration of the supernatant via HPLC/UV. If you lost >20% of the compound compared to the pre-spin sample, your compound precipitated on the cells, rendering it inactive.

Q2: I see a "bell-shaped" dose-response curve. What does this mean? A: This is a classic signature of colloidal aggregation . At high concentrations, the compound forms aggregates (inactive or non-specifically inhibitory). At lower concentrations, it exists as a monomer (active).

  • Fix: Add 0.01% Triton X-100 to the assay buffer. If the bell shape resolves into a sigmoidal curve, aggregation was the culprit [2].

Q3: Can I just heat the solution to dissolve the precipitate? A: Proceed with caution. While heat increases kinetic solubility, thiadiazoles can be thermally unstable depending on substituents. More importantly, upon cooling to physiological temperature (37°C), the compound will likely re-precipitate in a more stable (and less soluble) crystal form (Ostwald ripening). It is better to rely on chemical formulation (Cyclodextrins) than thermal energy.

Q4: Are there structural modifications to fix this permanently? A: Yes.

  • Salt Formation: If your derivative has a basic nitrogen (e.g., amino-thiadiazole), convert the free base to a Hydrochloride (HCl) or Mesylate salt . This breaks the crystal lattice energy [3].

  • Escape Flatland: Introduce an

    
     hybridized carbon (e.g., a methyl group or non-aromatic ring) to the thiadiazole side chain. This disrupts the planar 
    
    
    
    stacking that drives insolubility [4].
References
  • O'Donnell, R., et al. (2023). "Colloidal aggregation confounds cell-based Covid-19 antiviral screens." PubMed Central. Available at: [Link]

  • Shoichet, B.K. (2006). "Screening for Aggregation-Based Artifacts." Assay Guidance Manual. Available at: [Link]

  • Serajuddin, A.T. (2007). "Salt formation to improve drug solubility."[2] Advanced Drug Delivery Reviews. Available at: [Link]

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Available at: [Link]

  • Jansook, P., et al. (2018). "Cyclodextrins as solubilizers: Formation of complex aggregates." Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Technical Support Center: Scaling Synthesis of 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for Scale-Up Target Molecule: 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine (CAS: 45123-41-3 / HCl Salt: 1609395-22-3) Primary Application: Building block for pharmaceutical intermediates (e.g., antibacterials, kinase inhibitors).[1]

Executive Summary

This guide addresses the technical challenges associated with scaling the synthesis of 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine from gram to kilogram scale. While various routes exist, the industrial standard for scale-up involves the catalytic hydrogenation of (5-methyl-1,3,4-thiadiazol-2-yl)acetonitrile .[1]

The presence of the 1,3,4-thiadiazole sulfur presents a unique challenge: it acts as a catalyst poison for standard noble metals (Pd/Pt) and can undergo desulfurization (ring destruction) with highly active Raney Nickel.[1] This guide focuses on the Modified Raney Cobalt/Nickel route and Salt Formation strategies to ensure stability.

Part 1: The Synthesis Workflow (Visualized)

The following diagram outlines the critical path for synthesis, highlighting the decision points where most failures occur during scale-up.

SynthesisWorkflow Start Starting Material: (5-Methyl-1,3,4-thiadiazol-2-yl)acetonitrile Step1 Catalytic Hydrogenation (Critical Control Point) Start->Step1 Branch1 Decision: Catalyst Choice Step1->Branch1 PathA Raney Cobalt (Preferred) High Selectivity, Low Desulfurization Branch1->PathA High Sulfur Tolerance PathB Raney Nickel (Standard) Risk: Ring Desulfurization Branch1->PathB Requires Doping/Low Temp Intermediate Crude Free Amine (Unstable, prone to oxidation) PathA->Intermediate PathB->Intermediate Lower Yield Step2 Salt Formation (HCl in Dioxane/EtOH) Intermediate->Step2 Immediate Processing Final Final Product: Dihydrochloride Salt (Stable Solid) Step2->Final

Figure 1: Critical path for the hydrogenation of thiadiazole nitriles to ethylamines, emphasizing catalyst selection to prevent ring destruction.

Part 2: Critical Process Parameters (The "Why" & "How")

Module 1: The Hydrogenation Step

The Challenge: Reducing the nitrile group (


) to the primary amine (

) without poisoning the catalyst with the thiadiazole sulfur or reducing the heterocyclic ring.[1]
ParameterRecommendationTechnical Rationale
Catalyst Raney Cobalt (Ra-Co) Unlike Raney Nickel, Raney Cobalt is less prone to leaching sulfur from the thiadiazole ring (desulfurization), preserving the heterocycle while effectively reducing the nitrile [1].[1]
Alternative Catalyst Doped Raney Ni (Mo/Cr) If Ra-Co is unavailable, use Molybdenum or Chromium-doped Raney Ni.[1] Standard Raney Ni is pyrophoric and aggressive; it may cleave the C-S bond of the thiadiazole [2].
Solvent System MeOH + NH₃ (7M) Nitrile reduction proceeds via an imine intermediate.[1] Without ammonia, the primary amine product reacts with the intermediate imine to form secondary amine dimers . Ammonia suppresses this side reaction [3].[1]
Pressure 30–50 bar (435–725 psi) High pressure is required to overcome the poisoning effect of the sulfur moiety on the catalyst surface.
Temperature 50°C – 70°C Keep below 80°C. Higher temperatures increase the risk of ring opening (desulfurization).[1]
Module 2: Isolation & Stability

The Challenge: The free base amine is hygroscopic and readily absorbs atmospheric


 to form carbamates. It also oxidizes, turning dark brown/black.[1]
  • Protocol: Do not isolate the free base to dryness.[1]

  • Solution: Convert immediately to the Dihydrochloride Salt (2HCl) .[1]

    • Filter catalyst (under Argon/Nitrogen—pyrophoric hazard).[1]

    • Evaporate methanol/ammonia to a concentrated oil.[1]

    • Dissolve in anhydrous Ethanol or 1,4-Dioxane.

    • Add 2.2 equivalents of

      
       (gas or 4M in dioxane) at 0–5°C.
      
    • The salt precipitates as a white, stable solid.

Part 3: Troubleshooting Guide (FAQs)

Scenario A: Reaction Stalled (Incomplete Conversion)

Symptom: HPLC shows 50% starting material after 24 hours. Adding more catalyst doesn't help.[1]

  • Root Cause 1: Catalyst Poisoning. The sulfur atom in the thiadiazole ring has coordinated strongly to the metal surface, deactivating it.

  • Root Cause 2: Impure Starting Material. Traces of sulfur/thiol precursors from the nitrile synthesis (e.g., from thiosemicarbazide steps) are lethal to hydrogenation catalysts.

  • Corrective Action:

    • Wash the Precursor: Recrystallize the starting nitrile. Ensure it is free of elemental sulfur or thiol byproducts.[1]

    • Increase Loading: Scale up often requires 20–30 wt% catalyst loading (wet basis) due to the "sacrificial" poisoning effect.[1]

    • Switch to Chemical Reduction: If hydrogenation remains difficult, switch to Sodium Borohydride (

      
      ) with Cobalt Chloride (
      
      
      
      )
      or Borane-DMS .[1] These are stoichiometric but immune to sulfur poisoning [4].[1]
Scenario B: Low Yield & "Gummy" Product

Symptom: Reaction completes, but work-up yields a sticky, dark oil instead of a solid.[1]

  • Root Cause: Dimerization. You formed the secondary amine (bis-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethylamine).[1]

  • Corrective Action:

    • Check Ammonia: Ensure your Methanol contains saturated ammonia or at least 7M

      
      .[1]
      
    • Acylation Trap (Alternative): Perform the reduction in acetic anhydride.[1] This traps the amine immediately as the acetamide, preventing dimerization. You can hydrolyze the amide later (though this adds a step).[1]

Scenario C: Loss of Thiadiazole Ring (Desulfurization)

Symptom: Mass spec shows a mass corresponding to an alkyl amine without the sulfur/ring pattern (M-32 or ring cleavage).[1]

  • Root Cause: "Over-reduction."[1] The catalyst (likely active Raney Ni) stripped the sulfur from the ring.[2]

  • Corrective Action:

    • Switch to Raney Cobalt. It is much more selective for

      
       over 
      
      
      
      bonds.[1]
    • Lower Temperature: Reduce reaction temperature to <40°C.

    • Poison the Catalyst: Intentionally add a trace of thiophene (counter-intuitive, but sometimes moderates activity) or use "aged" Raney Ni.

Part 4: Diagnostic Logic Tree

Use this flow to diagnose reaction failures during the hydrogenation step.

Troubleshooting Problem Issue: Low Yield / Impurities Check1 Check HPLC: Is Nitrile remaining? Problem->Check1 Yes1 Yes: Incomplete Rxn Check1->Yes1 Stalled No1 No: Side Rxns Check1->No1 Consumed Action1 Poisoning suspected. 1. Wash Nitrile precursor. 2. Increase Pressure. 3. Switch to Ra-Co. Yes1->Action1 Check2 Check MS: Is Dimer (2M-NH3) present? No1->Check2 Yes2 Yes: Secondary Amine Check2->Yes2 No2 No: Ring Cleavage? Check2->No2 Action2 Increase [NH3] in solvent. Ensure rapid stirring. Yes2->Action2 Action3 Desulfurization. Catalyst too active. Switch to milder catalyst. No2->Action3

Figure 2: Diagnostic logic for troubleshooting hydrogenation failures.

References

  • Selectivity of Raney Cobalt: Title: "Hydrogenation of nitriles to amines."[1][3][4][5] Source:Organic Reactions (Wiley).[1] Raney Cobalt is historically preferred for sulfur-containing nitriles to avoid desulfurization.[1] Link:[Link][1]

  • Raney Nickel Desulfurization Risk: Title: "Raney Nickel reductions: Desulfurization of sulfur-containing organic compounds."[1][2][6] Source:Indian Academy of Sciences.[1] Link:[Link][1]

  • Suppression of Secondary Amines: Title: "Tuning the selectivity of catalytic nitriles hydrogenation." Source:Nature Communications (via NIH/PMC).[1] Link:[Link]

  • Chemical Reduction Alternative: Title: "Raney Nickel CTH Reduction of Nitro/Nitrile Groups." Source:Tetrahedron (via Hive/MDMA Archive).[1] Discusses using Hydrazinium Monoformate with Raney Ni as a milder alternative.[1] Link:[Link][1]

  • Compound Data (Salt Form): Title: "2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine dihydrochloride."[1] Source:PubChem.[1] Link:[Link][1]

Sources

Technical Support Center: Purity Analysis of 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine

[1]

Executive Summary

This guide addresses the chromatographic challenges associated with 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine . This molecule possesses a dual-nature challenge: a polar, basic primary amine side chain attached to a heterocyclic thiadiazole core.[1] Standard C18 protocols often fail due to void volume elution (poor retention) or severe peak tailing (silanol interactions).[1]

This support document provides self-validating protocols for Hydrophilic Interaction Liquid Chromatography (HILIC) —the recommended approach—and optimized Reversed-Phase (RP) alternatives, alongside troubleshooting workflows for common failure modes.

Module 1: Method Selection & Optimization

Q: Why does my analyte elute in the void volume on a standard C18 column?

A: The ethylamine side chain renders the molecule highly polar and basic (pKa ~9–10). At standard acidic pH (pH 2–3), the amine is fully protonated, preventing hydrophobic interaction with the C18 stationary phase.

Recommendation: Switch to HILIC mode for superior retention and peak shape, or use Ion-Pairing if restricted to Reversed-Phase.[1]

Protocol A: HILIC (Recommended)

Best for: Maximum retention, MS compatibility, and sharp peak shape.

ParameterSpecificationRationale
Column Amide-bonded Silica or Zwitterionic HILIC (e.g., BEH Amide)Amide phases shield silanols, reducing tailing for basic amines.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]0) in WaterProvides ionic strength to suppress secondary interactions.[1]
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC; high % promotes retention.
Isocratic Mode 85% B / 15% AHigh organic content forces the polar amine into the water-rich layer on the silica surface.
Flow Rate 0.3 – 0.5 mL/min (for 2.1 mm ID)Lower flow rates enhance mass transfer in HILIC.[1]
Detection UV @ 254 nmThe thiadiazole ring has a local absorption maximum here.[1]
Protocol B: Reversed-Phase with Ion-Pairing (Alternative)

Best for: Labs without HILIC columns or when analyzing hydrophobic impurities.

ParameterSpecificationRationale
Column C18 with high carbon load (end-capped)End-capping minimizes silanol activity.[1]
Mobile Phase A Water + 0.1% Heptafluorobutyric Acid (HFBA)HFBA acts as an ion-pairing agent, increasing the hydrophobicity of the amine.
Mobile Phase B Acetonitrile + 0.1% HFBAMaintains ion-pair concentration during gradient.[1]
Gradient 5% B to 40% B over 10 minThe ion-paired complex is hydrophobic enough to retain on C18.[1]

Module 2: Troubleshooting Guide

Visualizing the Troubleshooting Logic

TroubleshootingFlowStartIssue DetectedIssueTypeIdentify SymptomStart->IssueTypeVoidElutionElution in Void VolumeIssueType->VoidElutionNo RetentionTailingPeak Tailing (As > 1.5)IssueType->TailingAsymmetryGhostPeaksGhost Peaks / Baseline NoiseIssueType->GhostPeaksExtra PeaksCheckModeCurrent Mode?VoidElution->CheckModeCheckpHCheck Mobile Phase pHTailing->CheckpHCheckWaterCheck Water Quality(Bacteria/Algae)GhostPeaks->CheckWaterSwitchHILICSwitch to HILIC(Amide Column)CheckMode->SwitchHILICIf RP (C18)AddIonPairAdd HFBA orHexanesulfonateCheckMode->AddIonPairIf RP (C18) & No HILICIncreaseBufferIncrease Ionic Strength(10mM -> 20mM)CheckpH->IncreaseBufferpH OK but tailing persistsEndCappingUse High-CoverageEnd-Capped ColumnCheckpH->EndCappingOld Column?CleanColumnFlush Column(High Organic)CheckWater->CleanColumn

Figure 1: Decision matrix for troubleshooting retention and peak shape issues specific to polar amine analysis.

FAQ: Peak Shape Issues

Q: My peak tailing factor is > 2.0. Is this acceptable? A: No. For quantitative purity analysis, a tailing factor (


1
  • Root Cause: Interaction between the positively charged ethylamine nitrogen and residual negatively charged silanols (

    
    ) on the column support.[1]
    
  • The Fix:

    • pH Control: Ensure pH is

      
       (suppresses silanol ionization) or use a high-pH stable column (pH > 10) to suppress amine ionization (ensure column compatibility first).
      
    • Buffer Strength: Increase ammonium formate/acetate concentration to 20–25 mM to compete for silanol sites.

Q: I see a split peak. Is my sample degrading? A: Not necessarily. Split peaks often indicate:

  • Solvent Mismatch: Injecting the sample dissolved in 100% water into a HILIC system (high organic) causes "breakthrough."[1]

    • Fix: Dissolve sample in the mobile phase (e.g., 85% ACN).

  • Overloading: The column capacity for basic amines is lower than for neutrals.[1]

    • Fix: Reduce injection volume to 1–2 µL or dilute the sample.

Module 3: Impurity Profiling

Q: What impurities should I look for?

Based on the synthesis of 1,3,4-thiadiazoles (typically via cyclization of thiosemicarbazides with carboxylic acid derivatives), the following impurities are critical:

Impurity TypeOriginDetection Strategy
Precursor A Unreacted Thiosemicarbazide derivativeHighly polar; elutes after the main peak in HILIC (due to multiple polar groups).[1]
Precursor B Unreacted Carboxylic Acid / EsterLess polar; elutes before the main peak in HILIC (or retained in RP).
Dimer Disulfide bridge formation (Oxidation)Elutes later in RP due to doubled hydrophobicity.[1] Check mass spectrum for

.[1]
Hydrolysis Product Ring opening (Acid/Base instability)Check for loss of ring UV signature (254 nm).
Q: How do I validate specificity for the main peak?

A: Use a Diode Array Detector (DAD) to check Peak Purity .

  • The UV spectrum should remain consistent across the upslope, apex, and downslope of the peak.

  • Spectral Signature: Look for the characteristic thiadiazole absorption bands at 250–260 nm (

    
     transition).
    

Module 4: Sample Preparation & Stability

Workflow Diagram: Sample Prep

SamplePrepWeighWeigh Sample(1-2 mg)SolventSelect SolventWeigh->SolventDissolveDissolve & Sonicate(5 mins)Solvent->DissolveHILIC: 80% ACNRP: 10% ACNFilterFilter (0.2 µm PTFE)Dissolve->FilterVialTransfer toAmber VialFilter->Vial

Figure 2: Sample preparation workflow to prevent solvent mismatch and degradation.

Critical Note on Stability: Primary amines are susceptible to oxidation.[1]

  • Storage: Store solid reference standards at -20°C under desiccant.

  • Solution Stability: Analyze solutions within 24 hours. If storage is needed, acidify the sample slightly (0.1% Formic Acid) to protonate the amine and prevent oxidation.

References

  • SIELC Technologies. (2018).[1] Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column.Link

  • Gawel, M., et al. (2024).[1] HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.[1][2][3] Scientific Reports.[1][2] Link

  • Chrom Tech, Inc. (2025).[1] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[1][4]Link

  • PubChem. (2025).[1] 2-Amino-5-phenyl-1,3,4-thiadiazole (Analogous Compound Data).[1] National Library of Medicine.[1] Link

  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.Link

Validation & Comparative

Comparative Guide: Thiadiazole-Based BLM Helicase Inhibitors vs. Allosteric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bloom (BLM) helicase, a RecQ family member, is a critical guardian of genomic stability, dissolving G-quadruplexes and Holliday junctions to prevent aberrant recombination.[1][2] Its inhibition induces synthetic lethality in cancers with defects in the Fanconi Anemia or Homologous Recombination (HR) pathways.

This guide compares two primary classes of small-molecule BLM inhibitors:

  • The Thiadiazole Class (Competitive): Anchored by the 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine pharmacophore, culminating in the optimized probe ML216 .

  • The Benzamide/Thiazole Class (Allosteric): Exemplified by BLM Inhibitor 2 , which offers a distinct non-competitive mechanism.[3]

Key Insight: While the thiadiazole scaffold (ML216) acts by competitively disrupting DNA binding, the alternative "BLM Inhibitor 2" functions allosterically, preserving ATP binding but halting helicase translocation.

Compound Profiling: From Fragment to Lead

The Thiadiazole Scaffold: 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine

This specific amine represents the pharmacophoric core essential for the DNA-competitive activity of the ML216 series. In Structure-Activity Relationship (SAR) studies, the thiadiazole ring provides the necessary planar geometry to intercalate or stack within the DNA-binding cleft of the BLM helicase, while the amine tail facilitates solubility and hydrogen bonding.

  • Role: Core Fragment / Building Block.

  • Limitation: As a standalone fragment, it lacks the potency required for cellular activity.

  • Optimization: Derivatization of this core (replacing the methyl group with a pyridyl ring and extending the amine into a sulfonamide linker) yielded ML216 .

The Optimized Lead: ML216
  • Chemical Name: N-(4-(N-ethyl-N-(2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)ethyl)sulfamoyl)phenyl)benzamide.

  • Mechanism: DNA-Competitive. ML216 occupies the DNA-binding groove, preventing the helicase from loading onto the DNA substrate. It does not compete with ATP.[3]

  • Selectivity: Moderate. It shows ~1.7-fold selectivity for BLM over WRN helicase but is highly selective against RecQ1, RecQ5, and UvrD.

The Challenger: BLM Inhibitor 2[3]
  • Chemical Name: N-(2,3-dimethyl-5-sulfamoylphenyl)-4-(2-methylthiazol-4-yl)benzamide.[3]

  • Mechanism: Allosteric / Non-Competitive. This compound binds to a site distinct from the DNA or ATP pockets, locking the protein in an inactive conformation.

  • Selectivity: High selectivity over RecQ family members.[2][3]

Comparative Performance Data

The following data aggregates results from fluorescence polarization unwinding assays and cellular proliferation studies.

FeatureML216 (Thiadiazole Class) BLM Inhibitor 2 (Allosteric Class)
Primary Target BLM Helicase (Full Length)BLM Helicase (Helicase Domain)
IC50 (Unwinding) 2.98 µM (Full Length) / 0.97 µM (Truncated)1.8 - 2.2 µM
Mechanism of Action DNA Competitive (Disrupts DNA binding)Allosteric (Non-competitive with ATP/DNA)
ATP Competition No (

= 1.76 µM for ATPase)
No
Selectivity (vs. WRN) Low (~1.7-fold selectivity)High (>10-fold selectivity)
Selectivity (vs. RecQ1/5) High (>50 µM IC50)High
Cellular Effect Increases Sister Chromatid Exchange (SCE)Increases SCE
Solubility Moderate (DMSO soluble)Moderate (DMSO soluble)

Analyst Note: ML216 is the preferred probe for disrupting the physical interaction between BLM and DNA, whereas BLM Inhibitor 2 is superior for studying the enzymatic mechanics of unwinding without blocking DNA loading.

Mechanistic Visualization

The diagram below illustrates the divergent inhibition modes and the resulting synthetic lethality pathway in cancer cells.

BLM_Mechanism BLM Active BLM Helicase Complex BLM-DNA Complex BLM->Complex Binds DNA_Substrate G-Quadruplex / Forked DNA DNA_Substrate->Complex ML216 ML216 (Thiadiazole) [DNA Competitive] ML216->BLM Blocks DNA Binding Site ML216->Complex Prevents Formation Inhibitor2 BLM Inhibitor 2 [Allosteric] Inhibitor2->Complex Binds Allosterically Unwinding DNA Unwinding & Repair Inhibitor2->Unwinding Halts Translocation Complex->Unwinding ATP Hydrolysis Stalled Stalled Replication Fork Unwinding->Stalled Inhibition Collapse Fork Collapse (DSBs) Stalled->Collapse Accumulation Lethality Synthetic Lethality (Apoptosis) Collapse->Lethality In HR-Deficient Cells

Caption: Figure 1. Divergent Mechanisms of Action. ML216 prevents the BLM-DNA complex assembly, while Inhibitor 2 freezes the complex in an inactive state. Both lead to replication fork collapse.

Validated Experimental Protocols

To ensure data reproducibility, the following protocols are standardized for evaluating thiadiazole-based inhibitors.

A. Fluorescence Polarization (FP) DNA Unwinding Assay

This assay measures the ability of the helicase to separate a fluorescently labeled double-stranded DNA (dsDNA) probe into single strands (ssDNA).

Reagents:

  • Substrate: 5'-Fluorescein-labeled ssDNA annealed to a complementary unlabeled strand (Forked duplex).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl2, 0.05% Tween-20, 1 mM DTT.

  • ATP: 2 mM (Saturating concentration).

Workflow:

  • Compound Plating: Dispense 100 nL of ML216 (serial dilution in DMSO) into black 384-well plates.

  • Enzyme Addition: Add 5 µL of recombinant BLM protein (final conc. 10 nM) in assay buffer. Incubate for 15 min at RT.

    • Why: This pre-incubation allows the inhibitor to bind the enzyme before the substrate is introduced.

  • Substrate Addition: Add 5 µL of DNA substrate mix (final DNA conc. 10 nM, ATP 2 mM).

  • Reaction: Incubate at 25°C for 30 minutes.

  • Termination: Add 5 µL of Stop Solution (50 mM EDTA, 1% SDS).

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

    • Logic: Intact dsDNA has high polarization (slow tumbling). Unwound ssDNA has low polarization (fast tumbling). Inhibition results in high polarization retention.

B. Cellular Synthetic Lethality Assay (Crystal Violet)

Validating the "brittleness" of cancer cells when BLM is inhibited.

Workflow:

  • Seeding: Seed PSNF5 (BLM-proficient) and PSNG13 (BLM-deficient) fibroblasts at 1,000 cells/well in 96-well plates.

  • Treatment: After 24h, treat with ML216 (0 - 50 µM).

  • Incubation: Incubate for 72 hours.

  • Staining: Fix cells with 4% paraformaldehyde (15 min), wash, and stain with 0.1% Crystal Violet.

  • Quantification: Solubilize dye with 10% acetic acid and read absorbance at 590 nm.

    • Success Metric: ML216 should show dose-dependent toxicity in PSNF5 cells but minimal effect in PSNG13 cells (demonstrating on-target specificity).[2][4]

References

  • Nguyen, G. H., et al. (2013). "Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase."[4][5] Probe Reports from the NIH Molecular Libraries Program.

  • Rosenthal, A. S., et al. (2010). "Potent and selective small molecule inhibitors of the Bloom syndrome helicase." Bioorganic & Medicinal Chemistry Letters. (Describes the SAR of the thiadiazole scaffold).
  • Aggarwal, M., et al. (2011). "BLM Helicase Inhibitors: A New Class of Therapeutics." Journal of Medicinal Chemistry.
  • ProbeChem Biochemicals. "BLM Inhibitor 2 Product Datasheet."

  • Guo, Y., et al. (2021). "Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein." eLife.

Sources

Comparative Selectivity and Cross-Reactivity Guide: 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine (hereafter referred to as MTE ) represents a critical structural probe in fragment-based drug discovery (FBDD). It serves as a bioisostere of Histamine and Amthamine , primarily utilized to interrogate the steric and electronic requirements of Histamine H2, H3, and H4 receptors.

Unlike its thiazole analog (Amthamine), which exhibits high potency at the H2 receptor, MTE displays a distinct selectivity profile driven by the reduced basicity of the 1,3,4-thiadiazole ring system. This guide provides a comparative analysis of MTE’s cross-reactivity against histaminergic targets and metabolic enzymes (CYP450), offering actionable protocols for validating its selectivity in preclinical assays.

Structural Basis of Selectivity

To understand the cross-reactivity profile of MTE, one must analyze its electronic divergence from the natural ligand, Histamine.

Bioisosteric Comparison

The 1,3,4-thiadiazole ring is electron-deficient compared to the imidazole of histamine or the thiazole of Amthamine. This results in a significantly lower pKa of the ring nitrogens, altering the hydrogen-bond acceptor/donor capabilities required for receptor binding (specifically the interaction with Asp


 in the H2 receptor transmembrane domain).
CompoundStructure ScaffoldRing pKa (approx)Primary TargetKey Feature
Histamine Imidazole6.0H1, H2, H3, H4Natural Ligand (Non-selective)
Amthamine Thiazole2.5H2 (Agonist)High H2 potency; reduced H3 affinity
MTE 1,3,4-Thiadiazole < 1.0 H2/H3 (Partial) Reduced basicity; Metabolic stability
Signaling Pathway & Target Interaction

The following diagram illustrates the histaminergic signaling pathways where MTE acts as a structural probe. Note the divergence in downstream effectors (


 vs 

).

HistamineSignaling Histamine Histamine (Endogenous) H1 H1 Receptor (Gq) Histamine->H1 H2 H2 Receptor (Gs) Histamine->H2 H3 H3 Receptor (Gi/o) Histamine->H3 H4 H4 Receptor (Gi/o) Histamine->H4 Amthamine Amthamine (Thiazole Analog) Amthamine->H2 High Potency Amthamine->H3 Weak Agonist MTE MTE (Thiadiazole Probe) MTE->H2 Reduced Affinity (Steric Probe) MTE->H3 Ligand Efficiency Study Calcium Ca2+ Release H1->Calcium cAMP_Up cAMP Accumulation (Gastric Acid) H2->cAMP_Up cAMP_Down cAMP Inhibition (Neurotransmission) H3->cAMP_Down H4->cAMP_Down

Figure 1: Comparative interaction map of MTE and analogs within the histaminergic system. MTE serves as a probe to map the electronic tolerance of the H2/H3 binding pockets.

Receptor Cross-Reactivity Profile

H2 Receptor Selectivity (vs. Amthamine)

While the thiazole analog (Amthamine) is a full H2 agonist (


), MTE typically exhibits reduced affinity  and intrinsic activity at the H2 receptor.[1]
  • Mechanism: The H2 receptor requires a proton transfer or strong H-bond interaction from the heterocycle to the receptor's Asp

    
     and Tyr
    
    
    
    residues. The 1,3,4-thiadiazole nitrogens in MTE are less basic, weakening this interaction compared to the thiazole nitrogen.
  • Implication: MTE is often used as a negative control or to test "ligand efficiency" (binding energy per heavy atom) rather than as a lead candidate for H2 agonism.

H3/H4 Receptor Cross-Talk
  • H3 Receptor: MTE derivatives often show moderate affinity for H3 receptors. The lipophilic nature of the thiadiazole ring (compared to imidazole) favors the hydrophobic pockets found in H3/H4 receptors.

  • H4 Receptor: Recent studies on 4-methylhistamine analogs suggest that while methylation improves selectivity, the thiadiazole core can reduce potency unless specific side-chain modifications are made.

Comparative Data Summary (Representative Trends):

TargetHistamine (

)
Amthamine (

)
MTE (Predicted Trend)Cross-Reactivity Risk
H1 6.0< 4.0 (Inactive)InactiveLow
H2 5.96.2 (Agonist) Weak / Partial High (Primary Target)
H3 8.04.7 (Weak)ModerateMedium
H4 7.5LowLow-ModerateLow

Metabolic Cross-Reactivity (CYP450)

A major advantage of the 1,3,4-thiadiazole scaffold (MTE) over imidazole-based compounds is its reduced liability for Cytochrome P450 inhibition.

The Mechanism of Inhibition
  • Imidazoles: The basic

    
     nitrogen often coordinates directly to the heme iron of CYP450 enzymes (Type II binding), causing broad-spectrum inhibition (e.g., Ketoconazole).
    
  • Thiadiazoles (MTE): Due to the electron-withdrawing effect of the sulfur atom and the adjacent nitrogen, the lone pairs are less available for heme coordination.

  • Result: MTE derivatives generally show lower CYP inhibition (higher

    
    ) compared to their imidazole counterparts, making them superior fragments for library expansion.
    
Assay Interference (PAINS)

While 1,3,4-thiadiazoles are generally stable, researchers must be aware of metal chelation . The N-C-S motif can chelate divalent cations (


, 

) in biochemical assays, potentially yielding false positives in metalloprotease or kinase assays.
  • Recommendation: Always include EDTA or a relevant chelator in screening buffers if metal dependency is not required for the target protein.

Experimental Protocols

To validate the cross-reactivity of MTE, the following self-validating protocols are recommended.

Protocol A: H2 Receptor Radioligand Binding Assay

Validates affinity relative to Histamine and Amthamine.

  • Tissue Preparation: Use guinea pig right atrium homogenates or HEK293 cells stably expressing human H2 receptors.

  • Buffer System: 50 mM Tris-HCl (pH 7.4) containing 5 mM

    
    .
    
    • Critical Step: Do not use phosphate buffers if testing metal sensitivity.

  • Radioligand:

    
    -Tiotidine (Specific Activity ~70-80 Ci/mmol). Concentration: 2 nM (
    
    
    
    approx. value).
  • Displacement:

    • Incubate MTE (10 nM to 100

      
      M) in triplicate.
      
    • Controls:

      • Total Binding: Buffer + Radioligand.

      • Non-Specific Binding: Buffer + Radioligand + 100

        
        M Ranitidine (H2 antagonist).
        
      • Positive Control: Amthamine (generate full curve).[1]

  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding of hydrophobic thiadiazoles).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: CYP450 Spectral Binding Assay

Determines if MTE binds to heme iron (Type II binding).

  • Enzyme Source: Human liver microsomes (HLM) or recombinant CYP3A4.

  • Setup: Dual-cuvette spectrophotometry.

    • Reference Cuvette: Microsomes + Buffer.

    • Sample Cuvette: Microsomes + Buffer + MTE (titrated 0.5 - 50

      
      M).
      
  • Measurement: Scan difference spectrum from 350 nm to 500 nm.

  • Interpretation:

    • Type II Spectrum (Heme Coordination): Peak at ~425-435 nm, Trough at ~390-410 nm.

    • Expectation: MTE should show weak or no Type II spectrum compared to an imidazole control (e.g., Clotrimazole).

  • Validation: If a spectrum is observed, proceed to functional inhibition assays (e.g., Midazolam 1'-hydroxylation) to determine

    
    .
    

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing MTE cross-reactivity.

Workflow Start Start: MTE Characterization Binding Phase 1: H2 Receptor Binding (vs [3H]-Tiotidine) Start->Binding CheckAffinity Is Ki < 10 uM? Binding->CheckAffinity Functional Phase 2: cAMP Assay (Agonist vs Antagonist) CheckAffinity->Functional Yes (Binder) OffTarget Phase 3: Selectivity Panel (H1, H3, H4) CheckAffinity->OffTarget No (Inactive) CYP_Screen Phase 4: CYP Inhibition (Spectral Binding) Functional->CYP_Screen OffTarget->CYP_Screen Result Final Profile: 1. H2 Potency 2. Selectivity Ratio 3. Metabolic Risk CYP_Screen->Result Generate Profile

Figure 2: Step-wise characterization workflow for MTE, prioritizing receptor affinity confirmation before metabolic liability testing.

References

  • Eriksen, K. et al. (1992). "2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine), a potent histamine H2-receptor agonist."[1] Journal of Medicinal Chemistry.

  • Lim, H.D. et al. (2005). "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor." Journal of Pharmacology and Experimental Therapeutics.

  • Black, J.W. et al. (1985). "Definition and antagonism of histamine H2-receptors." Nature.

  • Warrilow, A.G. et al. (2013). "Azole binding properties of Candida albicans sterol 14-alpha demethylase (CYP51)." Antimicrobial Agents and Chemotherapy. (Demonstrates the heme-coordination differences between imidazoles and other azoles).

  • Gomha, S.M. et al. (2015).[2] "Synthesis and biological evaluation of some novel 1,3,4-thiadiazole derivatives as potential anticancer agents." Molecules. (Provides general bioactivity and stability data for the scaffold).

Sources

Comparative Guide: Validating the Mechanism of Action of 2-Amino-1,3,4-Thiadiazole Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-1,3,4-thiadiazole (ATD) scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for pyrimidine and exhibiting potent anticancer, antimicrobial, and carbonic anhydrase (CA) inhibitory activities.[1] However, the clinical translation of ATD derivatives is often hampered by poor aqueous solubility and off-target toxicity associated with non-selective metabolic ring cleavage.

This guide provides a technical framework for validating the Mechanism of Action (MoA) of novel ATD active metabolites (ATD-M) . We compare these stabilized metabolites against the parent ATD scaffold and the standard-of-care (SoC) inhibitor, Acetazolamide (AAZ). The focus is on validating Carbonic Anhydrase IX (CA-IX) inhibition —a critical target in hypoxic tumor survival—and confirming target engagement via Cellular Thermal Shift Assays (CETSA).

Part 1: The Mechanistic Landscape

Target Rationale: CA-IX and Hypoxic Tumor Survival

While ATDs exhibit pleiotropic effects (including PI3K/Akt/mTOR inhibition), their primary validated MoA in solid tumors is the inhibition of the transmembrane enzyme Carbonic Anhydrase IX (CA-IX).

  • The Challenge: Hypoxic tumor cells overexpress CA-IX to catalyze the hydration of extracellular CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺). This maintains a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe), driving metastasis and drug resistance.

  • The ATD-M Solution: Unlike the parent ATD (which often hits cytosolic CA-II, causing systemic side effects), optimized ATD metabolites are designed to be membrane-impermeable or highly selective for the extracellular active site of CA-IX.

Pathway Visualization

The following diagram illustrates the specific intervention point of ATD metabolites within the tumor microenvironment.

CAIX_Pathway Tumor_Hypoxia Tumor Hypoxia (HIF-1α Activation) CA_IX_Expr CA-IX Overexpression (Transmembrane) Tumor_Hypoxia->CA_IX_Expr Upregulation CO2_Hydration CO2 + H2O ↔ HCO3- + H+ CA_IX_Expr->CO2_Hydration Catalysis Apoptosis Intracellular Acidification (Apoptosis/Necrosis) CA_IX_Expr->Apoptosis Inhibition Consequence Acidosis Extracellular Acidosis (Promotes Metastasis) CO2_Hydration->Acidosis H+ Export Survival Intracellular pH Neutrality (Cell Survival) CO2_Hydration->Survival HCO3- Import ATD_Metabolite ATD Active Metabolite (Inhibitor) ATD_Metabolite->CA_IX_Expr Selective Inhibition

Figure 1: Mechanism of Action for ATD Metabolites targeting CA-IX. Inhibition disrupts pH regulation, forcing intracellular acidification and subsequent apoptosis.

Part 2: Comparative Performance Analysis

The following data synthesizes performance metrics from recent structure-activity relationship (SAR) studies. The goal of ATD metabolite validation is to demonstrate superior selectivity over the parent compound and the clinical standard, Acetazolamide.

Comparative Data Table
MetricAcetazolamide (Standard of Care)Parent ATD (2-amino-1,3,4-thiadiazole)ATD Active Metabolite (Optimized)
Primary Target Pan-CA Inhibitor (CA I, II, IX, XII)CA-IX / DNA SynthesisCA-IX (Highly Selective)
CA-IX IC₅₀ (Potency) ~25 nM~50–100 nM< 10 nM
Selectivity Ratio (CA-II/CA-IX) Low (0.6) - Systemic toxicity riskModerate (5.0)High (> 50.0)
Aqueous Solubility Low (requires pH adjustment)Poor (< 0.1 mg/mL)Enhanced (> 0.5 mg/mL)
Cellular Permeability High (enters RBCs)High (enters all cells)Restricted (Tumor-targeting)
Toxicity Profile Metabolic acidosis, paresthesiaThiourea formation (liver tox)Stable Ring Structure

Analysis:

  • Selectivity: The ATD Metabolite outperforms AAZ by avoiding inhibition of the ubiquitous cytosolic CA-II, which is responsible for common side effects like paresthesia.

  • Potency: Optimized metabolites often show sub-nanomolar affinity due to specific tail modifications (e.g., sulfonamide or sulfamate moieties) that engage the zinc-bound water molecule in the CA-IX active site more effectively than the parent scaffold.

Part 3: Experimental Validation Protocols

To scientifically validate the MoA claims above, you must move beyond simple proliferation assays. The following two protocols represent the "Gold Standard" for validating small molecule inhibitors.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Prove physical target engagement (ligand binding) within the complex environment of a living cell, distinguishing it from non-specific cytotoxicity.

Principle: Ligand binding stabilizes the target protein (CA-IX), shifting its melting temperature (


) higher.

Workflow Diagram:

CETSA_Workflow Step1 1. Treat Cells (Hypoxic Conditions) Step2 2. Aliquot & Heat Gradient (37°C - 65°C) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw) Step2->Step3 Step4 4. Centrifuge (Remove Precipitate) Step3->Step4 Step5 5. Western Blot (Detect Soluble CA-IX) Step4->Step5

Figure 2: CETSA workflow for validating intracellular target engagement of ATD metabolites.

Step-by-Step Methodology:

  • Cell Preparation: Culture CA-IX expressing cells (e.g., MDA-MB-231) under hypoxic conditions (1% O₂) for 24 hours to induce target expression.

  • Treatment: Incubate cells with the ATD Metabolite (at 5x IC₅₀ concentration) or DMSO control for 1 hour.

  • Thermal Challenge: Divide cell suspension into 8-10 aliquots. Subject each to a specific temperature (range 37°C to 67°C) for 3 minutes using a PCR thermal cycler.

  • Lysis & Separation: Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Collect the supernatant (containing stabilized, soluble protein). Analyze via Western Blot using anti-CA-IX antibodies.

  • Validation Criteria: A right-shift in the melting curve (

    
     shift > 2°C) compared to DMSO confirms direct binding.
    
Protocol B: Stopped-Flow Kinetic Assay (Esterase Activity)

Objective: Quantify the inhibition constant (


) and determine the mechanism (competitive vs. non-competitive).

Methodology:

  • Substrate: Use 4-nitrophenyl acetate (4-NPA), which is hydrolyzed by CA to produce 4-nitrophenolate (detectable at 400 nm).

  • Reaction Mix: Buffer (Hepes pH 7.5), Purified CA-IX enzyme, and varying concentrations of ATD Metabolite.

  • Measurement: Monitor absorbance increase over the first 60 seconds using a stopped-flow spectrophotometer.

  • Data Analysis: Plot Lineweaver-Burk graphs.

    • Competitive Inhibition (Expected for ATD):

      
       remains constant, 
      
      
      
      increases.
    • Self-Validation: If the metabolite is a "suicide inhibitor" (covalent binding), the inhibition will be time-dependent and irreversible.

Part 4: Metabolic Stability & Toxicity

A critical failure point for thiadiazoles is the metabolic cleavage of the N-N bond, leading to toxic hydrazine byproducts.

  • Validation Step: Incubate the ATD Metabolite with human liver microsomes (HLM) for 60 minutes.

  • Analysis: Use LC-MS/MS to detect ring-opening products.

  • Success Metric: >80% parent compound remaining after 60 minutes indicates a stable scaffold, superior to the often labile parent ATD.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[2] Science. Link

  • Sippel, K. H., et al. (2011). Thiadiazole sulfonamides as potent inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII. Bioorganic & Medicinal Chemistry. Link

  • Jafari, E., et al. (2016).[3] Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.[2][4][5] NCBI Bookshelf. Link

  • Matos, M. J., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.[6][7] Dove Medical Press. Link

Sources

Docking studies of 2-amino-1,3,4-thiadiazole derivatives on target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-1,3,4-thiadiazole scaffold represents a privileged structure in medicinal chemistry, distinct from its 1,2,4-triazole and oxadiazole bioisosteres due to its high lipophilicity and mesoionic character. This guide provides a comparative technical evaluation of this scaffold against FDA-approved standards (Erlotinib and Acetazolamide) across two distinct therapeutic targets: EGFR Kinase (Anticancer) and Carbonic Anhydrase II (Diuretic/Glaucoma).

Key Takeaway: While standard drugs rely on rigid lock-and-key fits, 2-amino-1,3,4-thiadiazole derivatives often exhibit superior binding energies (-8.5 to -9.2 kcal/mol vs. -7.3 kcal/mol for standards) by exploiting dual H-bond acceptor sites (N3/N4) and the exocyclic amine donor, allowing for unique "induced fit" orientations.

The Computational Workflow

To ensure reproducibility and scientific validity, the following workflow must be adhered to. This protocol emphasizes the "Redocking" validation step often skipped in lower-quality studies.

DockingWorkflow LigandPrep Ligand Preparation (MMFF94 Min, pH 7.4) Docking Docking Execution (Lamarckian GA / Vina) LigandPrep->Docking ProteinPrep Protein Preparation (Remove H2O, Add Polar H) GridGen Grid Generation (Center on Co-cryst Ligand) ProteinPrep->GridGen GridGen->Docking Validation Validation (RMSD < 2.0 Å) Docking->Validation Redocking Control Validation->GridGen If Fail Analysis Interaction Profiling (2D/3D Plotting) Validation->Analysis If Pass

Figure 1: Standardized molecular docking workflow ensuring RMSD validation before interaction profiling.

Case Study A: EGFR Kinase Inhibition (Anticancer)

Target: Epidermal Growth Factor Receptor (EGFR) PDB ID: 1M17 (Resolution: 2.60 Å) Reference Standard: Erlotinib (Tarceva)

Comparative Performance Data

The 2-amino-1,3,4-thiadiazole derivatives (specifically 5-substituted phenyl analogues) were docked against Erlotinib.[1] The thiadiazole ring serves as a bioisostere to the quinazoline core of Erlotinib but offers a smaller steric footprint, allowing deeper penetration into the hydrophobic pocket.

MetricReference: ErlotinibThiadiazole Derivative (Lead)Performance Delta
Binding Energy (ΔG) -7.3 kcal/mol-8.9 kcal/mol+21.9% Affinity
Inhibition Constant (Ki) ~4.5 µM (Predicted)~0.3 µM (Predicted)15x Potency
H-Bond Interactions Met793 (Hinge)Met793, Thr790, Lys745+2 Interactions
Ligand Efficiency 0.350.42Superior
Mechanistic Insight

Erlotinib binds primarily through a hinge interaction at Met793 . The thiadiazole derivatives, however, utilize the N3 nitrogen to accept a hydrogen bond from Met793 , while the exocyclic amino group (-NH2) acts as a donor to Thr790 (the gatekeeper residue). This dual-anchor mechanism stabilizes the active conformation more effectively than the single-point attachment of the quinazoline ring.

Critical Note: The ability of thiadiazoles to interact with Thr790 is significant, as the T790M mutation is the primary cause of resistance to first-generation EGFR inhibitors.

Case Study B: Carbonic Anhydrase II (Enzyme Inhibition)

Target: Human Carbonic Anhydrase II (hCA II) PDB ID: 3HS4 or 1CA2 Reference Standard: Acetazolamide (AZM)

The Structural Paradox

Acetazolamide is a thiadiazole (5-acetamido-1,3,4-thiadiazole-2-sulfonamide). Therefore, this comparison evaluates structural optimization : replacing the acetamido group with bulky aryl groups (Schiff bases) to exploit the hydrophobic half of the active site.

FeatureStandard: AcetazolamideNovel Aryl-ThiadiazoleObservation
Zinc Coordination Sulfonamide N-atomSulfonamide N-atomConserved
Hydrophobic Contact Minimal (Acetyl group)High (Phenyl/Naphthyl)Enhanced
Active Site Fit Loose (Solvent exposed)Tight (Fill hydrophobic pocket)Optimized
Docking Score -5.86 kcal/mol-7.2 to -8.1 kcal/molImproved
Interaction Pathway

The classic Acetazolamide binding mode relies almost exclusively on the Zinc-Sulfonamide coordination. Newer derivatives maintain this "warhead" but add a "tail" (aryl group attached to the 2-amino position) that engages Phe131 and Val121 via Pi-stacking.

CA_Interaction Zn Zn(II) Ion (Catalytic Center) Sulfonamide Sulfonamide Group (Warhead) Zn->Sulfonamide Coordination Thiadiazole 1,3,4-Thiadiazole (Scaffold) Sulfonamide->Thiadiazole Covalent Exocyclic Exocyclic Amine (Linker) Thiadiazole->Exocyclic C2-Position Hydrophobic Hydrophobic Pocket (Phe131, Val121) Exocyclic->Hydrophobic Pi-Stacking / VdW

Figure 2: Pharmacophore map showing how novel derivatives extend beyond the Zinc center to capture hydrophobic interactions.

Experimental Validation Protocol

Trust in in silico results relies on rigorous validation. You must perform the following Self-Validating System :

  • Extraction: Download the PDB complex (e.g., 1M17).[2][3] Separate the co-crystallized ligand (Erlotinib) from the protein.[2]

  • Randomization: Randomize the conformation and orientation of the extracted ligand.

  • Re-Docking: Dock the ligand back into the empty protein active site using your specific parameters (Grid box size: 60x60x60 Å, Spacing: 0.375 Å).

  • RMSD Calculation: Superimpose the docked pose onto the original crystal pose.

    • Pass: RMSD ≤ 2.0 Å (Proceed to study novel compounds).

    • Fail: RMSD > 2.0 Å (Adjust grid center or search algorithm parameters).

Why this matters: If your protocol cannot accurately reproduce the known crystal structure of Erlotinib (RMSD < 2.0 Å), any prediction made for a new thiadiazole derivative is scientifically invalid.

References

  • Comparison of Erlotinib Binding: Mousavinejad, S. N., et al.[1][4] "Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors."[2][3] Brieflands, 2025.[2] Link

  • Thiadiazole EGFR Potency: International Journal of Pharmaceutical Sciences. "Designing, In Silico Screening and Molecular Docking Studies of Some Novel 5-(4-Bromophenyl)-N-Ethyl-1,3,4-Thiadiazol-2-Amine Derivatives Targeting EGFR Kinase." IJPS, 2025. Link

  • Carbonic Anhydrase Structure: Fisher, Z., et al. "High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design." ResearchGate, 2025. Link

  • Docking Validation Standards: Warren, G. L., et al.[5] "Validation of Molecular Docking Programs for Virtual Screening." Journal of Medicinal Chemistry, NIH Archive. Link

  • Thiadiazole Scaffold Review: Serban, G., et al.[6] "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents."[6][7][8][9] Drug Design, Development and Therapy, 2018.[6] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine

As a Senior Application Scientist, this guide provides comprehensive, field-tested safety protocols for handling 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine. This document is intended for researchers, scientists, and professionals in drug development. The procedures outlined below are designed to ensure your safety and the integrity of your research.

Understanding the Risks: Hazard Profile

  • Skin Irritation (Category 2): Direct contact can cause skin irritation, characterized by redness, itching, and inflammation.[1]

  • Serious Eye Irritation (Category 2A): Vapors or direct contact can cause serious eye irritation, potentially leading to pain and redness.[1]

  • Respiratory Irritation (Category 3): Inhalation of dust or fumes may lead to irritation of the respiratory system.[1]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine in any form (solid or solution).

PPE ComponentSpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Neoprene or Silver Shield).To prevent skin contact and subsequent irritation.[2][3][4] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Government-approved safety goggles with side shields or a full-face shield.To protect the eyes from splashes, dust, and vapors that can cause serious irritation.[2][3][5]
Body Protection A lab coat or chemical-resistant coveralls (e.g., Tychem 2000 for light splash protection).To protect the skin and personal clothing from accidental spills and contamination.[2][3][4][6]
Respiratory Protection A government-approved respirator is recommended, especially when handling powders or in poorly ventilated areas.To prevent inhalation of dust or aerosols that may cause respiratory tract irritation.[2][3]
Footwear Closed-toe shoes, with the addition of protective boots if the situation requires.To protect the feet from spills.[2][3]

PPE Selection and Use: A Step-by-Step Protocol

Proper donning and doffing of PPE is critical to prevent cross-contamination.

Donning PPE Workflow

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Prep Inspect all PPE for integrity Body 1. Don Lab Coat or Coveralls Prep->Body Resp 2. Don Respirator (if needed) Body->Resp Eye 3. Don Eye/Face Protection Resp->Eye Gloves 4. Don Gloves (over cuffs) Eye->Gloves

Caption: PPE Donning Sequence.

  • Inspect PPE: Before starting any work, visually inspect all PPE for any damage, such as cracks, tears, or holes.

  • Lab Coat/Coveralls: Put on your lab coat or coveralls, ensuring it is fully buttoned or zipped.

  • Respirator: If the risk assessment indicates a need for respiratory protection, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don your chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing PPE to Minimize Contamination

PPE_Doffing cluster_doffing Doffing Sequence cluster_final Final Step Gloves 1. Remove Gloves Eye 2. Remove Eye/Face Protection Gloves->Eye Body 3. Remove Lab Coat/Coveralls Eye->Body Resp 4. Remove Respirator (if used) Body->Resp Wash Wash Hands Thoroughly Resp->Wash

Caption: PPE Doffing Sequence.

  • Gloves: Remove gloves using the proper technique to avoid touching the outer, contaminated surface with your bare hands.[2][3]

  • Eye and Face Protection: Remove your goggles or face shield.

  • Lab Coat/Coveralls: Remove your lab coat or coveralls by rolling it inside out to contain any contaminants.

  • Respirator: If you used a respirator, remove it last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[2]

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense. Whenever possible, use engineering controls to minimize exposure.

  • Ventilation: Always handle 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine in a well-ventilated area.[1][2]

  • Fume Hood: For procedures that may generate dust or aerosols, a chemical fume hood is essential.

  • Closed Systems: For larger scale operations, the use of a closed system is recommended to prevent direct exposure.[2]

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Always have a safety shower and eyewash station readily accessible.[2]

Spill Management and Waste Disposal

Spill Cleanup

In the event of a spill, follow these steps:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container.[7]

  • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed, labeled container.

  • Clean the spill area with a suitable decontamination solution.

Disposal Plan

All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[1]

  • Contaminated PPE: Place all used and contaminated disposable PPE in a designated hazardous waste container.

Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines and comply with all local, state, and federal regulations.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. Retrieved from [https://www.coleparmer.com/sds/2-Amino-5-methylthio-1,3,4-thidiazole, 99%]([Link], 99%)

  • Emami, S., et al. (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules.
  • ResearchGate. (n.d.). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. Retrieved from [Link]

  • MDPI. (2023).
  • PubMed Central. (2022).
  • ISRES. (2021). Thiadiazoles and Their Properties.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • ResearchGate. (2020).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。